1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWQHUEXYLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335072 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-45-9 | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the N-aryl pyrrole derivative, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. This document includes detailed experimental protocols, a summary of physicochemical properties, and predicted spectral data to facilitate its synthesis and identification in a laboratory setting.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. The N-aryl pyrrole moiety, in particular, is a key structural motif in many biologically active compounds. This compound is an interesting synthetic target that combines the 2,5-dimethylpyrrole core with a para-substituted acetophenone. This substitution pattern offers potential for further chemical modification and exploration of its biological activities. The primary and most efficient method for the synthesis of such N-substituted pyrroles is the Paal-Knorr synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK--[3] |
| Molecular Weight | 213.28 g/mol | --INVALID-LINK--[3] |
| Monoisotopic Mass | 213.115364 g/mol | --INVALID-LINK--[3] |
| CAS Number | 83935-45-9 | --INVALID-LINK--[4] |
| Predicted XlogP3 | 3.3 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Predicted Rotatable Bond Count | 2 | --INVALID-LINK-- |
Synthesis Pathway
The synthesis of this compound is most readily achieved via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 1-(4-aminophenyl)ethanone. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 1-(4-aminophenyl)ethanone, and the final product, this compound.
Synthesis of 1-(4-Aminophenyl)ethanone
The starting amine, 1-(4-aminophenyl)ethanone, can be synthesized by the reduction of commercially available 4-nitroacetophenone.
Materials:
-
4-Nitroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroacetophenone in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amine.
Synthesis of this compound
This protocol details the Paal-Knorr condensation of 1-(4-aminophenyl)ethanone with 2,5-hexanedione.
Materials:
-
1-(4-Aminophenyl)ethanone
-
2,5-Hexanedione
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-(4-aminophenyl)ethanone (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization
Due to the lack of publicly available experimental spectra, the following characterization data is based on predictions and analysis of analogous compounds. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | d | 2H | Ar-H (ortho to C=O) |
| ~ 7.45 | d | 2H | Ar-H (meta to C=O) |
| ~ 5.90 | s | 2H | Pyrrole-H (C3, C4) |
| ~ 2.65 | s | 3H | -C(O)CH₃ |
| ~ 2.05 | s | 6H | Pyrrole-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197.5 | C=O |
| ~ 142.0 | Ar-C (ipso to pyrrole) |
| ~ 137.0 | Ar-C (ipso to C=O) |
| ~ 129.5 | Ar-CH (ortho to C=O) |
| ~ 128.0 | Pyrrole-C (C2, C5) |
| ~ 127.0 | Ar-CH (meta to C=O) |
| ~ 106.0 | Pyrrole-CH (C3, C4) |
| ~ 26.5 | -C(O)CH₃ |
| ~ 13.0 | Pyrrole-CH₃ |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-2900 | C-H stretching (aromatic and aliphatic) |
| ~ 1680 | C=O stretching (aryl ketone) |
| ~ 1600, 1500 | C=C stretching (aromatic and pyrrole ring) |
| ~ 1360 | C-H bending (methyl) |
| ~ 1270 | C-N stretching |
Predicted Mass Spectrometry Data
The predicted mass spectrum shows a prominent molecular ion peak. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the pyrrole and phenyl rings.
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.1226 |
| [M+Na]⁺ | 236.1046 |
| [M-H]⁻ | 212.1081 |
Data obtained from PubChem.[3]
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Potential Applications and Future Directions
While the specific biological activities of this compound are not yet extensively documented, the N-aryl pyrrole scaffold is present in numerous compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the ketone functional group provides a handle for further chemical elaboration, allowing for the generation of a library of derivatives for biological screening. Future research could focus on the derivatization of the acetyl group to explore its structure-activity relationships and to identify novel therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic routes, and spectral data pertaining to the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. Due to the specificity of this molecule, some data points are based on computational predictions and analysis of structurally similar compounds.
Core Compound Properties
This compound is an aromatic ketone derivative featuring a central phenyl ring substituted with an acetyl group and a 2,5-dimethyl-1H-pyrrol-1-yl moiety. Its structural features make it a subject of interest in medicinal chemistry and materials science.
| Property | Value | Source |
| IUPAC Name | 1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | [1] |
| CAS Number | 83935-45-9 | [2] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | |
| Monoisotopic Mass | 213.11537 Da | [1] |
| Predicted XlogP | 2.8 | [1] |
| SMILES | CC(=O)c1ccc(cc1)n1c(C)ccc1C | [2] |
| InChI | InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | [1] |
| Purity (Typical) | >98% | [2] |
Experimental Protocols and Synthesis
The primary synthetic route for N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr pyrrole synthesis .[3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[6][7]
General Protocol for the Synthesis of this compound:
-
Reactants:
-
Procedure:
-
Equimolar amounts of 1-(4-aminophenyl)ethanone and hexane-2,5-dione are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a weak acid, like acetic acid, is added to the mixture to accelerate the reaction.[5]
-
The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[9]
-
The diagram below illustrates the general workflow for the Paal-Knorr synthesis of the target compound.
Spectroscopic and Analytical Data
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR would be expected to show signals corresponding to the acetyl methyl protons (singlet), the two pyrrole methyl groups (singlet), the pyrrole ring protons (singlet), and the aromatic protons on the phenyl ring (two doublets, characteristic of para-substitution).
-
¹³C NMR: Carbon NMR would show distinct peaks for the carbonyl carbon, the methyl carbons, and the various aromatic and pyrrolic carbons.
3.2 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands. Data from similar structures suggest the following key peaks:
-
C=O stretch (ketone): A strong absorption band around 1670-1685 cm⁻¹.[10]
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2900-3100 cm⁻¹.
-
C=C stretch (aromatic and pyrrole): Peaks in the 1400-1600 cm⁻¹ region.
-
C-N stretch: Typically observed in the 1300-1380 cm⁻¹ region.
3.3 Mass Spectrometry (MS) Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight. Predicted collision cross-section (CCS) values have been calculated for various adducts.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.12265 | 146.9 |
| [M+Na]⁺ | 236.10459 | 156.4 |
| [M-H]⁻ | 212.10809 | 153.2 |
This data is computationally predicted and serves as a reference for experimental validation.[1]
The logical relationship between the compound's structural components and the expected analytical data is visualized below.
Biological Activity
While many pyrrole derivatives exhibit a wide range of biological activities, no specific signaling pathway or pharmacological activity has been documented for this compound in the reviewed literature. However, structurally related compounds, such as [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid, have been identified as selective monoamine oxidase B (MAO-B) inhibitors.[8] Further research is required to determine if the title compound shares similar biological properties.
Disclaimer: This document is intended for informational purposes for a scientific audience. Some data, where noted, is based on computational predictions and may differ from experimental results.
References
- 1. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound [sobekbio.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. orgchemres.org [orgchemres.org]
Technical Guide: Spectroscopic and Synthetic Overview of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data and a plausible synthetic route for the compound 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this guide consolidates expected spectral characteristics based on analogous compounds and general principles of NMR spectroscopy. A detailed, generalized experimental protocol for its synthesis via the Paal-Knorr reaction is also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonym: N-(4-acetylphenyl)-2,5-dimethylpyrrole
-
CAS Number: 83935-45-9[1]
-
Molecular Formula: C₁₄H₁₅NO[2]
-
Molecular Weight: 213.28 g/mol [2]
-
Chemical Structure:
Predicted NMR Spectral Data
While a specific, experimentally verified NMR dataset for this compound was not found in the conducted searches, the following tables summarize the expected ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for aromatic ketones and pyrrole derivatives.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.10 | s | 6H | 2 x Pyrrole-CH₃ |
| ~2.60 | s | 3H | COCH₃ |
| ~5.90 | s | 2H | Pyrrole H-3, H-4 |
| ~7.40 | d | 2H | Ar-H (ortho to pyrrole) |
| ~8.00 | d | 2H | Ar-H (ortho to acetyl) |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to ortho-coupling.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~13.0 | Pyrrole-CH₃ |
| ~26.5 | COCH₃ |
| ~107.0 | Pyrrole C-3, C-4 |
| ~120.0 | Ar-C (ortho to pyrrole) |
| ~129.0 | Ar-C (ortho to acetyl) |
| ~130.0 | Pyrrole C-2, C-5 |
| ~136.0 | Ar-C (ipso-acetyl) |
| ~142.0 | Ar-C (ipso-pyrrole) |
| ~197.0 | C=O |
Experimental Protocols
Synthesis via Paal-Knorr Reaction
The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For the synthesis of this compound, the reactants would be 4-aminoacetophenone and 2,5-hexanedione.
Reaction Scheme:
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminoacetophenone in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Dicarbonyl: To this solution, add 1.0 to 1.1 equivalents of 2,5-hexanedione.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of the synthesized compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Visualizations
Paal-Knorr Synthesis Workflow
Caption: Paal-Knorr synthesis workflow.
Logical Relationship of Spectroscopic Analysis
Caption: Spectroscopic analysis workflow.
References
Analysis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Search for a Crystalline Structure
Researchers and drug development professionals often rely on the precise three-dimensional arrangement of atoms in a molecule, known as its crystal structure, to understand its properties and interactions. A comprehensive search for the crystal structure of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone (CAS Number: 83935-45-9) has been conducted; however, publicly accessible crystallographic data for this specific compound could not be located.
While the compound is known and commercially available, and its synthesis has been described, a detailed experimental determination of its crystal structure does not appear to be available in prominent crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4]
This report outlines the available information on the synthesis of the target compound and provides a generalized experimental workflow for crystal structure determination, which would be applicable should a crystalline sample become available for analysis.
Synthesis of this compound
The synthesis of N-substituted 2,5-dimethylpyrrole derivatives is commonly achieved through the Paal-Knorr reaction. This method involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine. For the target molecule, the primary amine is 4-aminoacetophenone.
One reported synthesis utilizes crystalline salicylic acid as an efficient organocatalyst under microwave irradiation.[5] The reaction provides the desired product, this compound, and its structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[5]
Reported Spectroscopic Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ = 8.10 (d, 2H), 7.44 (d, 2H), 5.85 (s, 2H), 2.64 (s, 3H), 2.01 (s, 6H).[5]
-
¹³C NMR (125 MHz, DMSO-d₆): δ = 197.2, 142.4, 135.7, 129.3, 128.1, 127.6, 106.7, 12.9.[5]
General Experimental Protocol for Crystal Structure Determination
Although a specific experimental protocol for the crystal structure of this compound is not available, a typical procedure for determining the crystal structure of a small organic molecule is outlined below. This generalized workflow illustrates the standard steps from obtaining a suitable crystal to the final structure refinement.
1. Crystallization: The first and often most challenging step is to grow single crystals of high quality. The purified compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. X-ray Diffraction Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector, such as a CCD or CMOS detector, records the intensities and positions of these reflections.[6]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares matrix to best fit the experimental diffraction data.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.
The workflow for a typical crystal structure determination is visualized in the diagram below.
Conclusion
While a definitive guide on the crystal structure of this compound cannot be provided due to the absence of published experimental data, the established synthetic routes make the compound accessible for future crystallographic studies. The general protocols for crystallization and X-ray diffraction analysis described herein represent the standard approach that would be employed to elucidate its three-dimensional structure. Such a study would be a valuable contribution to the structural chemistry of pyrrole derivatives.
References
The Biological Versatility of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Among these, derivatives of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone have emerged as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory properties.
Synthetic Pathways
The core structure of this compound serves as a versatile starting point for the synthesis of a variety of derivatives. Two prominent classes of derivatives that have been explored for their biological activity are chalcones and benzohydrazides.
The synthesis of chalcone derivatives typically proceeds via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone with various substituted aromatic aldehydes.
Toxicology Profile of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: Data Not Available
An extensive search of publicly available scientific literature and databases has revealed a significant lack of toxicological information for the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone (CAS No. 83935-45-9).
Researchers, scientists, and drug development professionals should be aware that no specific studies detailing the acute or chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of this compound could be located. Furthermore, critical data for a comprehensive toxicology profile, such as LD50 (median lethal dose), IC50 (half maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, are not available in the public domain.
The search included various queries targeting toxicological, safety, pharmacological, and pharmacokinetic data. The results were primarily limited to listings by chemical suppliers and entries in chemical databases that provide basic physical and chemical properties without any biological or toxicological context.
While safety data sheets for structurally related compounds were found, this information cannot be reliably extrapolated to this compound due to the unique structure-activity relationship of chemical compounds.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, as the foundational experimental data does not appear to exist in published literature. Any research or development involving this compound would necessitate a comprehensive toxicological evaluation to be initiated to establish its safety profile.
Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of the target compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. The primary and most efficient method for this synthesis is the Paal-Knorr pyrrole synthesis, a classic and versatile reaction in organic chemistry. This document details the underlying synthetic pathway, summarizes quantitative data from various methodologies, provides representative experimental protocols, and illustrates the reaction workflow.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring.[1][2][3][4] In the context of synthesizing this compound, the key starting materials are 1-(4-aminophenyl)ethanone and 2,5-hexanedione. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the final pyrrole product.[3]
Recent advancements in synthetic methodology have introduced several variations to the traditional Paal-Knorr reaction, aiming to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include the use of various catalysts, microwave-assisted synthesis, and solvent-free mechanochemical methods.[2][5][6]
Quantitative Data Summary
The following table summarizes quantitative data from the literature for the Paal-Knorr synthesis of N-aryl pyrroles, including conditions relevant to the synthesis of the target compound. This data allows for a comparison of different catalytic systems and reaction conditions.
| Amine Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Acid | 110 | 2 h | >90 | [7] |
| Substituted Anilines | Sc(OTf)₃ (1 mol%) / Solvent-free | 80 | 10-30 min | 89-98 | [8] |
| Various Amines | Silica-supported Sulfuric Acid / Solvent-free | Room Temp. | 3 min | ~98 | [2] |
| Aniline | Citric Acid (10 mol%) / Ball Mill (30 Hz) | Room Temp. | 30 min | 87 | [9] |
| Benzylamine | Acetic Acid / Microwave | 150 W | 2 min | 89 | [7] |
| Various Amines | Iodine / Solvent-free | Room Temp. | Short | Exceptional | [2] |
Experimental Protocols
While a specific, detailed protocol for this compound is not explicitly detailed in a single source, the following representative protocols are based on established Paal-Knorr methodologies for structurally similar N-aryl pyrroles. These can be adapted by researchers for the synthesis of the target compound.
Protocol 1: Conventional Synthesis using Acetic Acid
This protocol describes a traditional approach using acetic acid as both a catalyst and solvent.
Materials:
-
1-(4-aminophenyl)ethanone
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1-(4-aminophenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Add 2,5-hexanedione (1.0-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to 110-120 °C.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water, which should precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst
This protocol outlines a more environmentally friendly approach using a solid-supported acid catalyst under solvent-free conditions.
Materials:
-
1-(4-aminophenyl)ethanone
-
2,5-Hexanedione
-
Silica-supported Sulfuric Acid (or a similar solid acid catalyst)
-
Mortar and pestle or a small vial
-
Stirring plate
Procedure:
-
In a mortar, gently grind 1-(4-aminophenyl)ethanone (1.0 eq), 2,5-hexanedione (1.0 eq), and a catalytic amount of silica-supported sulfuric acid.
-
Alternatively, combine the reactants and catalyst in a small vial.
-
Stir the mixture vigorously at room temperature. The reaction is often rapid and can be complete within minutes to an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
1-(4-aminophenyl)ethanone
-
2,5-Hexanedione
-
Acetic Acid (catalytic amount)
-
Microwave-safe reaction vessel with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-(4-aminophenyl)ethanone (1.0 eq), 2,5-hexanedione (1.1 eq), and a few drops of glacial acetic acid.
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150 W) and temperature for a short duration (e.g., 2-10 minutes). The optimal conditions should be determined empirically.
-
After irradiation, allow the vessel to cool to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (precipitation in ice water) or Protocol 2 (dissolution and extraction).
-
Purify the product as necessary.
Synthetic Pathway and Workflow
The following diagrams illustrate the chemical transformation and a general experimental workflow for the Paal-Knorr synthesis of this compound.
Caption: Paal-Knorr condensation of 1-(4-aminophenyl)ethanone and 2,5-hexanedione.
Caption: General experimental workflow for the synthesis of the target compound.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Research Applications of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a chemical compound featuring a core structure of an N-aryl-substituted 2,5-dimethylpyrrole. Its chemical formula is C₁₄H₁₅NO, and it has a molecular weight of approximately 213.28 g/mol . The structure is characterized by a 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring, which in turn is substituted with an ethanone (acetyl) group at the para position. This compound is of significant interest to the scientific community due to the established biological activities of structurally related molecules. The N-aryl-2,5-dimethylpyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its capability to bind to multiple biological targets and exhibit a range of pharmacological activities.
Potential Research Applications
While specific research on this compound is not extensively documented in publicly available literature, the known biological activities of its structural analogs suggest several promising avenues for investigation.
Antitubercular Activity
A significant body of research highlights the potent antitubercular activity of N-aryl-2,5-dimethylpyrrole derivatives.[1][2] These compounds have demonstrated efficacy against both susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][2] The structural similarity of this compound to these active compounds suggests its potential as a lead compound for the development of new antitubercular agents. Research in this area could involve:
-
In vitro screening: Assessing the minimum inhibitory concentration (MIC) of the compound against various strains of M. tuberculosis.
-
Mechanism of action studies: Investigating the specific biological target of the compound within the mycobacterium. Evidence from related compounds suggests that the mycolic acid transporter MmpL3 could be a potential target.[3]
-
Structure-activity relationship (SAR) studies: Synthesizing derivatives of the parent compound to optimize its potency and pharmacokinetic properties.
Anticancer Activity
Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[4][5][6] The pyrrole ring is a key component in several approved anticancer drugs. The structural features of this compound, particularly the N-aryl substitution, could contribute to its potential as an anticancer agent. Research applications in this domain could include:
-
Cytotoxicity screening: Evaluating the compound's ability to inhibit the growth of various cancer cell lines.
-
Target identification: Determining the specific cellular pathways or proteins that are affected by the compound.
-
In vivo studies: Assessing the antitumor efficacy of the compound in animal models.
Quantitative Data: Biological Activity of Structurally Related Compounds
| Compound ID | R Group on Phenyl Ring | Other Substitutions | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 5d | H | 3-(cyclohexylmethyleneamino) | 0.125 - 0.5 | [1][2] |
| 5a | H | 3-(cyclohexylamino)methyl | 1 | [1] |
| 5q | H | 3-(benzylamino)methyl | 2 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through the Paal-Knorr synthesis, a well-established method for the preparation of pyrroles.[7][8][9]
Synthesis of this compound via Paal-Knorr Reaction
This protocol describes the synthesis from commercially available starting materials: 4-aminoacetophenone and 2,5-hexanedione.
Materials:
-
4-Aminoacetophenone
-
2,5-Hexanedione
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-aminoacetophenone in ethanol.
-
Reagent Addition: Add 1.1 equivalents of 2,5-hexanedione to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
General Workflow for Paal-Knorr Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Hypothetical Mechanism of Antitubercular Action
Caption: A potential mechanism of antitubercular activity.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural features influencing antitubercular potency.
Conclusion
This compound represents a promising, yet underexplored, molecule for chemical and biological research. Based on the robust evidence of significant antitubercular and potential anticancer activities of its structural analogs, this compound warrants further investigation. The straightforward synthesis via the Paal-Knorr reaction makes it an accessible target for research laboratories. Future studies should focus on the direct evaluation of its biological properties to fully elucidate its therapeutic potential and to provide a basis for the rational design of novel, more potent derivatives.
References
- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Guide to the Solubility of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C₁₄H₁₅NO. Its structure features a central phenyl ring substituted with an acetyl group and a 2,5-dimethyl-1H-pyrrol-1-yl group. Understanding the solubility of this compound is fundamental for a wide range of applications in the chemical and pharmaceutical sciences, including synthesis, purification via recrystallization, formulation, and in vitro/in vivo screening assays. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the principles governing its solubility, offers a predicted qualitative profile, and presents detailed experimental protocols for researchers to determine precise quantitative solubility values.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is a complex phenomenon governed by the physical and chemical properties of both the solute and the solvent. The fundamental principle is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.
2.1 Molecular Structure Analysis
The structure of this compound contains both polar and nonpolar regions:
-
Nonpolar Moieties: The phenyl ring and the dimethyl-substituted pyrrole ring are largely nonpolar and hydrophobic. These large aromatic portions suggest that the molecule will interact favorably with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.
-
Polar Moiety: The ethanone (acetyl) group (-C(=O)CH₃) introduces a polar carbonyl functional group. The oxygen atom in the carbonyl group can act as a hydrogen bond acceptor, allowing for limited interaction with protic solvents.[1]
Overall, the molecule can be classified as moderately polar with a significant nonpolar character. Its octanol-water partition coefficient (logP) is predicted to be 2.8, indicating a preference for lipophilic environments over aqueous ones.
2.2 Influence of Solvent Properties The choice of solvent is critical in determining solubility. Key solvent characteristics include:
-
Polarity: Solvents are broadly classified as polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene). Polar solvents can be further divided into protic (can donate hydrogen bonds, e.g., alcohols) and aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO).[2]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the carbonyl group of the target compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This principle is the basis for purification by recrystallization.[2]
Predicted Qualitative Solubility Profile
While quantitative data is not available, a qualitative solubility profile can be predicted based on the molecular structure and the solubility of analogous compounds like acetophenone and N-phenylpyrrole derivatives.[1][3] Acetophenone, for instance, is freely soluble in most organic solvents but has limited solubility in water.[1] The larger, more hydrophobic pyrrole-phenyl moiety in the target compound would likely decrease its solubility in highly polar solvents compared to acetophenone.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility at Room Temperature | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | The polar ketone group limits solubility in highly nonpolar environments. |
| Toluene, Benzene | Moderate | Aromatic solvents can engage in π-π stacking with the phenyl and pyrrole rings. | |
| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents have a moderate polarity that can solvate both the polar and nonpolar parts of the molecule effectively. |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent often effective for compounds with aromatic rings.[4] | |
| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | High | THF is a good solvent for many moderately polar organic solids. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong, highly polar aprotic solvent capable of dissolving a vast array of organic molecules.[3] | |
| Polar Protic | Methanol, Ethanol | Moderate | The alkyl chains of the alcohols can interact with the nonpolar parts, while the hydroxyl group can interact with the ketone. |
| Water | Very Low / Insoluble | The large hydrophobic surface area of the molecule outweighs the polarity of the single ketone group. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is required. The equilibrium shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
4.1 Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
4.2 Procedure: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is achieved.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining microscopic particles, filter the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
4.3 Analytical Quantification Methods
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A calibration curve should be generated by preparing standard solutions of the compound at known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid method for quantification.[5] A calibration curve is also required.
References
Methodological & Application
Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, a valuable intermediate in pharmaceutical research. The synthesis is achieved through the Paal-Knorr pyrrole synthesis, a reliable and efficient method for the formation of substituted pyrroles. This protocol details the reaction between 4-aminoacetophenone and 2,5-hexanedione. Included are the necessary reagents, reaction conditions, purification methods, and characterization data.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of biologically active compounds and natural products. The specific compound, this compound, serves as a key building block in the development of various therapeutic agents. The Paal-Knorr synthesis provides a straightforward and high-yielding route to this important molecule.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminoacetophenone, typically under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can effectively catalyze the reaction.
Reaction Scheme
The synthesis proceeds via the Paal-Knorr condensation reaction as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is provided below.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10 mmol) | ≥98% |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.14 g (10 mmol) | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |
| Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | Glacial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass funnel
-
Beakers and graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Chromatography column
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in 20 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add 1.14 g (10 mmol) of 2,5-hexanedione followed by 0.5 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (typically 3-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Product Characterization: The structure of the final product, this compound, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of ≥98% is typically achieved.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Aminoacetophenone | 1.35 g (10 mmol) |
| 2,5-Hexanedione | 1.14 g (10 mmol) |
| Solvent | Ethanol (20 mL) |
| Catalyst | Acetic Acid (0.5 mL) |
| Reaction Temperature | Reflux (~80-85 °C) |
| Reaction Time | 3-4 hours |
| Product Yield | ~85-95% |
| Purity | ≥98% |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism.
References
Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a valuable bifunctional molecule in organic synthesis, incorporating a reactive ketone moiety and a substituted pyrrole ring. This unique structure makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. The presence of the 2,5-dimethylpyrrole group can impart desirable pharmacological properties to the resulting derivatives, as pyrrole scaffolds are prevalent in many biologically active compounds.[1] This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of chalcones and novel benzohydrazide derivatives with demonstrated biological activity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 122-125 °C |
| CAS Number | 33360-53-5 |
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The ethanone group of this compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems with significant biological activities.
Reaction Workflow:
Figure 1: General workflow for the synthesis of chalcones.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired aromatic aldehyde in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, typically a 10-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or while cooling in an ice bath.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Representative Data (Hypothetical based on similar structures):
| Aldehyde Substituent | Product Structure | Yield (%) | M.p. (°C) |
| 4-Chloro | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 85-95 | 155-158 |
| 4-Methoxy | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90 | 140-143 |
| 4-Nitro | 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82-92 | 168-171 |
Note: The data in this table is illustrative and based on typical yields for Claisen-Schmidt condensations.
Application 2: Synthesis of Bioactive Benzohydrazide Derivatives
This compound serves as a precursor for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate for producing novel benzohydrazide derivatives. These derivatives have shown promising antibacterial and antitubercular activities by targeting enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR).[1]
Synthetic Pathway:
Figure 2: Multi-step synthesis of bioactive benzohydrazides.
Experimental Protocols
Protocol 2.1: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (Intermediate 1)
This is a generalized protocol for the haloform reaction.
-
Reaction Setup: In a flask equipped with a stirrer, add a solution of sodium hydroxide (e.g., 6 M) to a mixture of this compound in a suitable solvent like dioxane or methanol.
-
Reagent Addition: Slowly add a solution of bromine or iodine in aqueous NaOH to the reaction mixture while maintaining the temperature between 10-20 °C.
-
Reaction: Stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure benzoic acid derivative.
Protocol 2.2: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (Intermediate 3)
-
Esterification: Convert the synthesized benzoic acid to its methyl ester by refluxing with thionyl chloride in methanol.
-
Hydrazinolysis: Reflux the methyl ester with an excess of hydrazine hydrate in ethanol for 12-24 hours.
-
Isolation: Cool the reaction mixture and collect the precipitated benzohydrazide by filtration. Wash with cold ethanol and dry.
Protocol 2.3: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (Final Products) [1]
-
Activation: To a solution of a substituted phenylacetic acid (1.2 mmol) in dry N,N-dimethylformamide (DMF), add HBTU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (2.4 mmol) and stir for 10 minutes.
-
Coupling: Add 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (1 mmol) to the mixture and stir at room temperature for 8-10 hours.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Purification: Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization.
Biological Activity Data of Benzohydrazide Derivatives
The following table summarizes the in vitro antitubercular and antibacterial activities of selected synthesized benzohydrazide derivatives.[1]
| Compound ID | R (Substituent on Acetyl Group) | Antitubercular Activity (MIC, µg/mL) vs. M. tuberculosis H37Rv | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| 5a | Phenyl | 12.5 | 25 |
| 5b | 4-Chlorophenyl | 6.25 | 12.5 |
| 5c | 2,4-Dichlorophenyl | 3.125 | 6.25 |
| 5d | 4-Fluorophenyl | 6.25 | 12.5 |
| Ciprofloxacin | - | 3.125 | 6.25 |
| Isoniazid | - | 0.8 | - |
MIC: Minimum Inhibitory Concentration
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of organic molecules. Its ability to undergo reactions at the ketone functionality, such as the Claisen-Schmidt condensation, provides access to chalcones which are themselves important synthetic intermediates. Furthermore, the conversion of the acetyl group to a carboxylic acid opens up pathways to amide and hydrazide derivatives with significant potential in drug discovery, particularly in the development of new antibacterial and antitubercular agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this compound.
References
Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. The protocols outlined below describe the synthesis of the title compound and the subsequent preparation and evaluation of its derivatives.
The pyrrole scaffold is a fundamental heterocyclic motif present in a wide array of biologically active compounds, including pharmaceuticals and natural products. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, serves as a valuable building block for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
4-Aminoacetophenone
-
Hexane-2,5-dione
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.
-
To this solution, add hexane-2,5-dione (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Caption: Workflow for the Paal-Knorr synthesis of the title compound.
Application as an Intermediate in Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anticancer properties. The ketone moiety of this compound can be readily condensed with various aromatic aldehydes to synthesize a library of novel chalcone derivatives.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (10-40%)
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (the chalcone) is collected by filtration, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: Workflow for the synthesis of chalcone derivatives.
Biological Activity of Derivatives
Derivatives of the core structure have demonstrated significant biological activity, particularly in the realm of cancer research.
Cytotoxic Activity of Related Chalcones
Chalcones derived from the closely related 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data suggests that the pyrrole-phenyl-ethanone scaffold is a promising starting point for the development of anticancer agents.
| Compound ID | R Group (on Aldehyde) | MCF-7 (Breast) IC₅₀ (µg/mL) | HT-29 (Colon) IC₅₀ (µg/mL) | DU-145 (Prostate) IC₅₀ (µg/mL) |
| CH-02 | 4-N,N-dimethylaminobenzaldehyde | 24 | 26 | 14 |
| CH-05 | 4-Chlorobenzaldehyde | 28 | 27 | 16 |
Cytotoxic and Immunomodulatory Activity of a Pyrazole Derivative
A novel pyridine derivative incorporating the 2,5-dimethyl-1H-pyrrol-1-yl moiety, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shown selective cytotoxicity against myeloid leukemia cell lines.[1]
| Cell Line | Description | IC₅₀ (µg/mL) |
| HL-60 | Acute Myeloid Leukemia | 25.93 |
| K-562 | Chronic Myeloid Leukemia | 10.42 |
This compound was also found to modulate the expression of several cytokines, suggesting a potential dual mechanism of action involving both direct cytotoxicity and immunomodulation.[1]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic activity of newly synthesized compounds based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Signaling Pathways
While the exact mechanisms of action for derivatives of this compound are still under investigation, their cytotoxic effects suggest interference with key cellular processes essential for cancer cell survival and proliferation. A common pathway targeted by cytotoxic agents is the induction of apoptosis (programmed cell death).
Caption: A potential mechanism of action involving the induction of apoptosis.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel, biologically active molecules. The demonstrated cytotoxic and immunomodulatory activities of its derivatives highlight its potential in the development of new anticancer therapies. The protocols and data presented here provide a foundation for further research and development in this promising area of medicinal chemistry.
References
Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a Fluorescent Probe
Note to the Reader: Despite a comprehensive search of available scientific literature and chemical databases, no specific applications, quantitative photophysical data, or experimental protocols were found for the use of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a fluorescent probe. The information presented below is therefore based on the general properties of structurally related compounds and provides a hypothetical framework for its potential use. All protocols and data are illustrative and would require experimental validation.
Introduction
This compound is a molecule belonging to the family of pyrrole derivatives. Structurally, it possesses a donor-pi-acceptor (D-π-A) character, with the electron-rich 2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety acting as the donor and the acetyl group serving as the acceptor. This architecture is common in fluorescent molecules and can lead to interesting photophysical properties such as intramolecular charge transfer (ICT), which often results in environmentally sensitive fluorescence.
While specific data for this compound is not available, related pyrrole-containing fluorophores have been explored for various applications, including as sensors for ions and small molecules, and as imaging agents in biological systems. The potential applications outlined in these notes are based on these precedents.
Physicochemical Properties (Hypothetical)
The following table summarizes the basic and hypothetical photophysical properties of this compound. These values are not experimentally verified and serve as a placeholder for expected data.
| Property | Value (Hypothetical) |
| Chemical Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| CAS Number | 83935-45-9 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone) |
| Absorption Max (λ_abs) | ~350 nm |
| Emission Max (λ_em) | ~450 nm |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ_F) | 0.1 - 0.5 (solvent dependent) |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ at λ_abs |
Potential Applications (Hypothetical)
Based on the D-π-A structure, this compound could potentially be used in the following applications:
-
Fluorescent Probe for Environmental Polarity: The ICT character may lead to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This would allow it to be used as a probe to determine the polarity of microenvironments, such as in polymer matrices or biological membranes.
-
Sensor for Metal Ions or Anions: The carbonyl group and the pyrrole nitrogen could act as binding sites for specific ions. Upon binding, a change in the fluorescence intensity or wavelength (chelation-enhanced fluorescence or quenching) could be observed, enabling its use as a chemical sensor.
-
Bioimaging Agent: If the molecule exhibits good cell permeability and low cytotoxicity, it could potentially be used for cellular imaging. Its fluorescence might localize in specific organelles based on their polarity or composition.
Experimental Protocols (Illustrative)
The following are generalized, hypothetical protocols for experiments that could be performed with this compound if it were to be investigated as a fluorescent probe.
Characterization of Photophysical Properties
Objective: To determine the absorption and emission spectra, quantum yield, and solvatochromic properties of the probe.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
-
UV-Vis Spectrophotometer
-
Fluorometer
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Prepare a series of 10 µM solutions of the probe in different solvents of varying polarity.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of each solution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Excite each solution at its λ_abs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the probe solution and the quinine sulfate standard solution at the excitation wavelength of the standard (350 nm). Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Data Analysis:
-
Tabulate λ_abs, λ_em, Stokes shift, and Φ_F for each solvent.
-
Plot the emission maximum (in cm⁻¹) versus the solvent polarity function (e.g., Lippert-Mataga plot) to assess solvatochromism.
-
Hypothetical Workflow for Ion Sensing
Objective: To investigate the potential of the probe to act as a fluorescent sensor for a specific metal ion (e.g., Zn²⁺).
Protocol:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 µM working solution of the probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a 10 mM stock solution of the metal salt (e.g., ZnCl₂) in deionized water.
-
-
Fluorescence Titration:
-
Place 2 mL of the probe working solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots (e.g., 1-10 µL) of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue additions until no further change in fluorescence is observed.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Analyze the data to determine the binding stoichiometry (e.g., Job's plot) and binding constant.
-
Signaling Pathways and Logical Relationships (Illustrative)
As there is no information on the biological interactions of this compound, the following diagram illustrates a hypothetical mechanism of action for a generic fluorescent probe designed to detect changes in intracellular ion concentration, which is a plausible application for a molecule of this type.
Conclusion
While this compound possesses a chemical structure suggestive of fluorescent properties, there is currently no published data to support its use as a fluorescent probe. The application notes and protocols provided herein are illustrative and intended to guide potential future research into the photophysical characteristics and applications of this compound. Experimental validation is essential to determine its actual utility as a fluorescent probe. Researchers interested in this molecule are encouraged to perform the foundational photophysical characterization experiments outlined above.
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] This makes them a prime target for drug discovery.[1][2] High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries.[1] This document describes a detailed protocol for a high-throughput screening assay to evaluate the inhibitory activity of the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone against a hypothetical protein kinase, designated here as "Kinase X". The assay is based on a robust, luminescence-based method that measures ATP consumption, a universal feature of kinase-catalyzed reactions.[3]
Compound of Interest
-
Name: this compound
-
CAS Number: 83935-45-9[4]
-
Molecular Formula: C₁₄H₁₅NO[5]
-
Structure:
-
SMILES: CC(=O)c1ccc(cc1)n1c(C)ccc1C[4]
-
Principle of the Assay
The screening assay utilizes a bioluminescent method to quantify the amount of ATP remaining in solution following a kinase reaction. Kinase X activity is directly proportional to the amount of ATP consumed. In the presence of an inhibitor, such as this compound, the activity of Kinase X is reduced, resulting in a higher level of residual ATP. A proprietary luciferase/luciferin reagent is added to the reaction, and the resulting luminescence is measured. The light output is directly proportional to the ATP concentration, thus providing a sensitive measure of kinase inhibition.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway involving Kinase X, which is a common approach in drug discovery to visualize the target's context.
Caption: Hypothetical signaling cascade involving Kinase X.
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Kinase X, recombinant enzyme
-
Kinase X substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)[3]
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Assay Workflow
The following diagram outlines the high-throughput screening workflow.
Caption: High-throughput screening experimental workflow.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Create a serial dilution series of the test compound in DMSO. For a typical 10-point dose-response curve, concentrations might range from 10 mM to 0.05 µM.
-
Prepare a 10 µM stock of the positive control inhibitor (Staurosporine) in DMSO.
-
-
Assay Plating:
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each concentration of the test compound, positive control, and DMSO (for negative control wells) into a 384-well white, opaque microplate.
-
-
Kinase Reaction:
-
Prepare a working solution of Kinase X in kinase reaction buffer at a 2X final concentration.
-
Dispense 5 µL of the Kinase X solution into each well of the assay plate.
-
Incubate for 10 minutes at room temperature.
-
Prepare a 2X working solution of the substrate and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Percent Inhibition Calculation:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Positive_Control: Luminescence from wells with the positive control inhibitor (maximum inhibition).
-
Signal_Negative_Control: Luminescence from wells with DMSO (no inhibition).
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Data Presentation
The following table summarizes hypothetical dose-response data for this compound against Kinase X.
| Compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 100 | 15,500 | 98.2% |
| 33.3 | 18,200 | 94.8% |
| 11.1 | 25,600 | 85.9% |
| 3.7 | 45,300 | 62.4% |
| 1.2 | 68,900 | 34.5% |
| 0.4 | 85,400 | 15.2% |
| 0.13 | 96,700 | 1.8% |
| 0.04 | 98,100 | 0.2% |
| Positive Control (Staurosporine) | 15,000 | 100% |
| Negative Control (DMSO) | 98,300 | 0% |
| Calculated IC₅₀ | 2.8 µM |
Conclusion
This application note provides a comprehensive protocol for conducting a high-throughput screening assay to identify and characterize potential inhibitors of Kinase X, using this compound as an example. The luminescence-based assay is robust, sensitive, and amenable to automation, making it suitable for large-scale screening campaigns in a drug discovery setting. The detailed workflow and data analysis procedures outlined here can be adapted for screening other compounds against various kinase targets.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. This compound [sobekbio.com]
- 5. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in materials science, based on the known properties of its constituent chemical moieties. While direct experimental data for this specific compound in materials applications is not extensively documented in publicly available literature, its structure suggests utility in several advanced material domains. The protocols provided are based on established synthesis and characterization methods for structurally related compounds.
Potential Applications in Materials Science
The unique structure of this compound, which combines a photosensitive acetophenone group with a versatile pyrrole ring, makes it a candidate for several applications in materials science.
-
Polymer and Resin Chemistry : The acetophenone moiety can act as a precursor for various resins. When treated with formaldehyde and a base, acetophenone and its derivatives can form copolymers that are integral components of coatings and inks[1]. The pyrrole group, on the other hand, can be used as an additive in plastics and rubber to enhance physical and chemical properties such as thermal stability and UV resistance[2]. Therefore, this compound could potentially be used as a monomer or a functional additive in the development of high-performance polymers.
-
Organic Electronics and Photonics : Pyrrole derivatives are of significant interest in materials science, particularly for applications in organic electronics[3]. The combination of a pyrrole ring with other aromatic units can lead to materials with interesting photophysical properties, such as fluorescence[4][5]. The introduction of an aromatic carbonyl group, as present in the target molecule, has been shown to induce room-temperature phosphorescence in some pyrrole derivatives, a desirable property for bio-imaging applications[6]. This suggests that this compound could be investigated as a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, or imaging agents.
-
Photoinitiators for Photolithography : Acetophenone derivatives are known to function as photoinitiators in photoresist formulations used in microelectronics and lithography[7]. Upon exposure to UV light, they can generate reactive species that initiate polymerization or cross-linking of polymers, enabling the creation of precise patterns. The specific structure of this compound may offer advantages in tuning the absorption properties and reactivity of photoinitiator systems.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Synthesis
The most common and straightforward method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine[8][9]. The following protocol is adapted from established procedures for similar compounds[10][11].
Objective: To synthesize this compound from 4-aminoacetophenone and hexane-2,5-dione.
Materials:
-
4-Aminoacetophenone
-
Hexane-2,5-dione
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluents)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Microwave reactor (for alternative protocol)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Protocol 1: Conventional Heating
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone in ethanol.
-
Add 1.1 equivalents of hexane-2,5-dione to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave reaction vial, combine 1.0 equivalent of 4-aminoacetophenone and 1.1 equivalents of hexane-2,5-dione.
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes)[10].
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the workup and purification as described in steps 7-10 of the conventional heating protocol.
Photophysical Characterization
Given its structure, the compound is a candidate for applications in organic electronics and photonics. A fundamental characterization of its photophysical properties is therefore essential.
Objective: To determine the absorption and emission properties of this compound.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., dichloromethane, toluene, acetonitrile)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a fluorescence quantum yield standard)
Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of the compound in a chosen spectroscopic grade solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent (e.g., 1 µM, 5 µM, 10 µM).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the diluted solutions from 250 nm to 600 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λₘₐₓ).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its λₘₐₓ and record the emission spectrum.
-
Identify the wavelength of maximum emission (λₑₘ).
-
To determine the fluorescence quantum yield (Φբ), use a standard reference like quinine sulfate. Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield can be calculated using the following equation: Φբ (sample) = Φբ (standard) × [I(sample) / I(standard)] × [A(standard) / A(sample)] × [n(sample)² / n(standard)²] where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Quantitative Data
The following table summarizes typical reaction conditions for the Paal-Knorr synthesis of N-aryl pyrroles, which are analogous to the synthesis of the target compound. Actual yields for this compound may vary.
| Amine | Dicarbonyl | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Hexane-2,5-dione | HCl | Methanol | Reflux | 15 min | ~52 | [10] |
| Various primary amines | 1,4-Diketones | Acetic Acid | Ethanol | 80 (Microwave) | 10-15 min | - | [11] |
| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione | Acetic Acid | Acetic Acid | 40-45 | 2 h | - | [12] |
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis.
Caption: Logical relationships for potential applications.
References
- 1. Acetophenone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and photophysical properties of pyrrole/polycyclic aromatic units hybrid fluorophores. | Semantic Scholar [semanticscholar.org]
- 6. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]
Application Notes and Protocols for the Analysis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of recommended analytical methods for the detection and quantification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. The protocols are intended as a starting point for method development and validation, acknowledging that specific optimization will be required based on the sample matrix and instrumentation.
Introduction
This compound is a chemical compound containing both a pyrrole and an acetophenone moiety. Accurate and precise analytical methods are crucial for its quantification in various contexts, including chemical synthesis monitoring, purity assessment, and potential applications in drug development. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of such organic molecules.
Analytical Methods Overview
The selection of an appropriate analytical method depends on factors such as the sample matrix, the required sensitivity, and the nature of the analysis (qualitative or quantitative).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds. Given the aromatic nature of this compound, it is expected to have strong UV absorbance, making HPLC-UV a suitable method. A common stationary phase for separating acetophenone positional isomers is a C18 column.[1] The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For compounds that are not sufficiently volatile, derivatization may be necessary.[2] GC-MS provides high sensitivity and selectivity, and the mass spectrum serves as a fingerprint for compound identification.
Quantitative Data Summary
The following table summarizes the typical validation parameters that must be determined experimentally for any new analytical method. As no specific validated method for this compound was found in the public domain, this table serves as a template for recording results from method validation studies. The validation of analytical methods is crucial in the pharmaceutical industry to ensure reliable and consistent results.[3][4]
| Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria (as per ICH guidelines) |
| Limit of Detection (LOD) | To be determined | To be determined | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | To be determined | To be determined | Signal-to-Noise ratio of 10:1 |
| Linearity Range | To be determined | To be determined | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | To be determined | To be determined | N/A |
| Accuracy (% Recovery) | To be determined | To be determined | Typically 80-120% |
| Precision (% RSD) | To be determined | To be determined | Repeatability (Intra-day) < 2%, Intermediate Precision (Inter-day) < 3% |
| Specificity/Selectivity | To be demonstrated | To be demonstrated | No interference from blank, placebo, or known impurities at the analyte's retention time/m/z |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.
4.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
-
Formic acid or phosphoric acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
4.1.3. Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing the analyte in methanol to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
4.1.4. HPLC Conditions (Starting Point)
-
Mobile Phase: A good starting point is a mixture of acetonitrile and water.[1] An initial isocratic method with 60:40 (v/v) acetonitrile:water can be tested. Gradient elution may be necessary to improve separation from impurities. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the acetophenone chromophore, a starting wavelength of 254 nm or 280 nm is recommended.[1] A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance.
-
Injection Volume: 10 µL
4.1.5. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of this compound by GC-MS.
4.2.1. Materials and Reagents
-
This compound reference standard
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (for drying)
4.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
4.2.3. Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen GC-compatible solvent (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve or extract the sample with a suitable solvent. If necessary, the extract can be dried over anhydrous sodium sulfate and concentrated. The final concentration should be within the calibration range.
4.2.4. GC-MS Conditions (Starting Point)
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes. (This program is a starting point and should be optimized based on the analyte's retention time and separation from other components.)
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
4.2.5. Data Analysis and Validation
-
Quantification: Use the peak area of a characteristic ion (quantifier ion) for quantification. Use other ions (qualifier ions) for confirmation of identity.
-
Validation: The method should be validated for the same parameters as the HPLC method.
Visualizations
Caption: General workflow for the analytical testing of chemical compounds.
Caption: Logical flow for HPLC-UV method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for In Vitro Assays Using 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is a chemical entity with a pyrrole moiety, a class of heterocyclic compounds known for a wide range of biological activities. Derivatives of this core structure have demonstrated potential as antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting agents. These application notes provide an overview of the in vitro assays that can be employed to characterize the biological effects of this compound and its analogues. Detailed protocols for key assays are provided to guide researchers in their investigations.
Potential In Vitro Applications
Based on the activities of structurally related compounds, this compound can be evaluated for several in vitro applications:
-
Anticancer Activity: Assessment of cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Evaluation of its efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Investigation of its potential to inhibit key inflammatory mediators and enzymes.
-
Enzyme Inhibition: Screening against specific enzymes implicated in disease pathways.
Data Presentation: In Vitro Activities of Related Pyrrole Derivatives
While specific data for this compound is not extensively available in the public domain, the following tables summarize the quantitative data for some of its derivatives, providing a rationale for the proposed in vitro assays.
Table 1: Cytotoxic Activity of Chalcone Derivatives of 1-(4-(1H-pyrrol-1-yl) phenyl) ethanone
| Compound ID | Cell Line | IC50 (µg/mL) |
| CH-02 | MCF-7 (Breast Cancer) | 24 |
| HT-29 (Colon Cancer) | 26 | |
| DU-105 (Prostate Cancer) | 14 | |
| CH-05 | MCF-7 (Breast Cancer) | 28 |
| HT-29 (Colon Cancer) | 27 | |
| DU-105 (Prostate Cancer) | 16 |
Data sourced from a study on novel 1-[4-(1H-pyrrol-1-yl) phenyl] ethanone chalcones.
Table 2: Antimicrobial Activity of a Chalcone Derivative (CH-13) of 1-(4-(1H-pyrrol-1-yl) phenyl) ethanone
| Microorganism | Zone of Inhibition (mm) at 150µg/ml |
| Staphylococcus aureus (MTCC 96) | 33 |
| Bacillus subtilis (MTCC 441) | 28 |
| Escherichia coli (MTCC 443) | 24 |
| Pseudomonas vulgaris (MTCC 2421) | 21 |
Data represents the activity of a specific chalcone derivative (CH-13).
Experimental Protocols
Here are detailed methodologies for key in vitro experiments.
Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[1][2]
Materials:
-
Test compound: this compound
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.[6][7]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in the appropriate broth medium in a 96-well plate.[6]
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the absorbance at 600 nm.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This protocol describes a method to screen for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][9]
Materials:
-
Test compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Colorimetric or fluorometric probe for prostaglandin detection
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the detection probe according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.[10]
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[8]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using the detection probe and a microplate reader.[8]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways that may be modulated by pyrrole-containing compounds and a general workflow for their in vitro evaluation.
Caption: General workflow for in vitro evaluation of the test compound.
Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.[11][12]
Caption: NF-κB signaling pathway in inflammation.[13][14]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, primarily via the Paal-Knorr synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in this synthesis?
A1: The most frequent cause of low yield is the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material, 2,5-hexanedione, to form a 2,5-dimethylfuran byproduct.[1] Controlling the acidity of the reaction medium is crucial to minimize this side reaction.
Q2: My reaction isn't proceeding to completion, and I'm recovering unreacted 4-aminoacetophenone. What should I do?
A2: Incomplete conversion is typically due to suboptimal reaction conditions. Consider the following adjustments:
-
Increase Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they may also promote side reactions or degradation.[1] A modest increase in temperature or switching to microwave irradiation could be beneficial.[2]
-
Check Catalyst: The choice and amount of acid catalyst are critical. A weak acid, like acetic acid, is often sufficient.[1] If using a stronger Brønsted or Lewis acid, ensure it is used in catalytic amounts.
Q3: The crude product is a dark, oily mixture that is difficult to purify. What causes this?
A3: Dark coloration and oil formation often indicate product degradation or the formation of polymeric side products. This can be caused by harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids.[3] Using milder conditions and ensuring an efficient workup procedure immediately after the reaction is complete can help mitigate this issue.
Q4: Can this reaction be performed under "green" or solvent-free conditions?
A4: Yes, modifications to the classical Paal-Knorr synthesis have been developed to be more environmentally friendly. Using water as a solvent has proven effective for synthesizing N-substituted pyrroles.[4][5] Additionally, solvent-free conditions using solid acid catalysts, such as silica-supported sulfuric acid, can provide very high yields in short reaction times.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield with Significant Unreacted Starting Materials
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the reflux temperature or extending the reaction time. Microwave irradiation can also be an effective alternative to conventional heating for accelerating the reaction.[2] |
| Ineffective Catalyst | The reaction is typically catalyzed by acid.[6] If using a very weak acid, it may not be sufficient. Try a different catalytic system. Mild Brønsted acids (e.g., acetic acid, p-TsOH) or Lewis acids (e.g., ZnCl₂, Bi(NO₃)₃) can improve yields.[1][4] |
| Poor Reagent Quality | Ensure the purity of your starting materials, 4-aminoacetophenone and 2,5-hexanedione. Impurities can inhibit the reaction. Use freshly distilled or recrystallized reagents if necessary. |
| Inappropriate Solvent | The solubility of reactants can impact reaction rates. Solvents like ethanol, methanol, or acetic acid are commonly used.[1][2] For a greener approach, water has also been shown to be a suitable medium.[5] |
Problem 2: Low Yield with a Major Byproduct Observed
| Potential Cause | Suggested Solution |
| Furan Byproduct Formation | This is the most common side reaction, resulting from the acid-catalyzed cyclization of 2,5-hexanedione.[1] To minimize this, avoid strong, concentrated acids. Use a weak acid like acetic acid as the catalyst or even as the solvent.[1] |
| Degradation of Product or Reactants | Sensitive functionalities may degrade under harsh acidic conditions or high temperatures.[3] Employ milder catalysts and the lowest effective temperature. Ensure the workup is performed promptly after the reaction is complete. |
Problem 3: Product is Obtained, but Yield is Low After Purification
| Potential Cause | Suggested Solution |
| Loss During Workup | The product may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Loss During Purification | If using column chromatography, the product may streak or be difficult to separate from closely-eluting impurities. Optimize your eluent system using TLC first. Recrystallization is an alternative purification method that may improve recovery.[2] |
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield of N-substituted pyrroles in the Paal-Knorr synthesis.
| Starting Amine | 1,4-Dicarbonyl | Catalyst / Conditions | Yield (%) | Reference |
| p-Bromoaniline | Acetonylacetone | p-TsOH / Reflux | High (not specified) | [1] |
| Various primary amines | 2,5-Hexanedione | Water / 100 °C | Good to Excellent | [5] |
| Various primary amines | Various diketones | Silica-supported H₂SO₄ / Solvent-free | 98% (in 3 min) | [3] |
| Aniline | 2,5-Hexanedione | Conc. HCl (1 drop) / Methanol Reflux | Good (not specified) | [2] |
| 1,2,5-oxadiazole-3,4-diamine | 2,5-Hexanedione | Acetic Acid / 40-45 °C | 72% | [7] |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
4-aminoacetophenone
-
2,5-hexanedione (acetonylacetone)
-
Solvent (e.g., absolute ethanol, glacial acetic acid)
-
Acid catalyst (e.g., a drop of concentrated HCl, or p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetophenone (1.0 eq) and 2,5-hexanedione (1.0-1.1 eq).
-
Add the chosen solvent (e.g., ethanol) to dissolve the reactants.
-
Add the acid catalyst to the mixture. If using glacial acetic acid as the solvent, an additional catalyst may not be necessary.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction's progress by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an appropriate workup, which may involve neutralizing the acid, extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over anhydrous sodium sulfate.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[2]
Visualizations
Caption: Reaction mechanism for the Paal-Knorr synthesis and the competing furan formation side reaction.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: A logical workflow for troubleshooting common causes of low yield in the synthesis.
References
Technical Support Center: Purification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A1: The most common synthetic route is the Paal-Knorr synthesis, which involves the condensation of 4-aminoacetophenone with 2,5-hexanedione.[1][2][3] Potential impurities stemming from this synthesis include:
-
Unreacted starting materials: 4-aminoacetophenone and 2,5-hexanedione.
-
Side products: Furan derivatives can form as byproducts, especially under strongly acidic conditions (pH < 3).[2]
-
Polymerization products: Pyrroles can be susceptible to oxidation and polymerization, leading to the formation of colored, high-molecular-weight impurities, often referred to as "pyrrole black".
-
Residual acid catalyst: If an acid catalyst is used to accelerate the reaction, it may remain in the crude product.[2]
Q2: My purified product is colored (yellow to brown). What is the cause and how can I remove the color?
A2: The coloration is likely due to the presence of highly conjugated byproducts or degradation of the pyrrole ring. Here are some troubleshooting steps:
-
Minimize exposure to light and air: Pyrrole derivatives can be sensitive to light and air, leading to decomposition and color formation. It is advisable to work quickly and store the compound in amber vials under an inert atmosphere (e.g., nitrogen or argon).
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal. This can effectively adsorb colored impurities. Note that this may lead to some loss of the desired product.
-
Acid Wash: Washing the organic extract with a dilute acid solution can help remove basic colored impurities.
Q3: I am observing streaking/tailing of my compound during silica gel column chromatography. How can I improve the separation?
A3: Streaking or tailing on a silica gel column is often due to the interaction of the slightly basic pyrrole nitrogen with the acidic silanol groups on the silica surface. To mitigate this:
-
Add a basic modifier to the eluent: Incorporating a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using a more inert stationary phase, such as neutral or basic alumina, which is less likely to interact strongly with basic compounds.
-
Optimize the solvent system: A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation than isocratic elution.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during workup | Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Minimize the number of transfer steps. |
| Decomposition on silica gel | As mentioned in Q3, the acidic nature of silica gel can cause degradation of sensitive pyrroles. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base before use. |
| Incomplete crystallization | If purifying by recrystallization, ensure the choice of solvent is optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |
| Product loss during charcoal treatment | Use the minimum amount of activated charcoal necessary to decolorize the solution and minimize the contact time. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Co-eluting impurities | - Optimize the eluent system. A less polar solvent system may improve the separation of nonpolar impurities, while a more polar system can help separate more polar impurities. A shallow gradient can also enhance resolution. - Consider using a different stationary phase (e.g., alumina, C18 reverse phase). |
| Impurity has similar polarity to the product | - If the impurity is a starting material, consider adjusting the reaction stoichiometry to ensure it is fully consumed. - Recrystallization after column chromatography can often remove small amounts of persistent impurities. |
| Overloading the column | Do not exceed the recommended loading capacity of your column. Overloading leads to poor separation and broad peaks. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Choose a stationary phase: Silica gel is common, but neutral alumina may be preferable to avoid degradation.
-
Pack the column using a slurry of the stationary phase in a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar eluent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexanes/ethyl acetate) to elute the desired compound.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Identify a suitable solvent or solvent pair. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Potential solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
The following table summarizes typical outcomes for different purification methods based on general principles for substituted pyrroles. Specific yields and purities for this compound may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Column Chromatography (Silica Gel) | 60 - 85 | > 98[5] | Yield can be affected by product adsorption and potential degradation. Purity is generally high. |
| Column Chromatography (Alumina) | 65 - 90 | > 98 | May provide better yields for base-sensitive compounds by minimizing degradation. |
| Recrystallization | 70 - 95 | > 99 | Highly dependent on finding a suitable solvent. Very effective for removing small amounts of impurities.[4] |
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A flowchart for troubleshooting common purification issues.
Signaling Pathway of Paal-Knorr Pyrrole Synthesis
Caption: The reaction pathway for the Paal-Knorr synthesis.
References
Technical Support Center: Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this specific application of the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is low, and the reaction mixture is complex. What are the general factors I should investigate?
A1: Low yields and complex product mixtures in the synthesis of this compound, which is typically achieved via the Paal-Knorr reaction between 4-aminoacetophenone and 2,5-hexanedione, can stem from several factors:
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Purity of Starting Materials: Impurities in either 4-aminoacetophenone or 2,5-hexanedione can introduce competing reactions. Ensure reagents are of high purity; purification before use is recommended.[1]
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Reaction Conditions: The temperature, reaction time, and choice of solvent are critical. These parameters should be carefully optimized for this specific synthesis.[1]
-
pH Control: The acidity of the reaction medium is crucial. While the reaction is often acid-catalyzed, strongly acidic conditions (pH < 3) can significantly promote the formation of furan byproducts.[2][3]
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Stoichiometry: An incorrect molar ratio of reactants can lead to the incomplete consumption of the limiting reagent, leaving unreacted starting materials in your final mixture.[1]
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Presence of Moisture: Some variations of the Paal-Knorr synthesis can be sensitive to moisture. Using dry solvents and an inert atmosphere may improve results.[1]
Q2: I am observing a significant byproduct. Spectroscopic analysis suggests it is 2,5-dimethylfuran. How can I prevent its formation?
A2: The formation of 2,5-dimethylfuran is the most common and significant side reaction in this synthesis.[1] It occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material, 2,5-hexanedione.[1][4] This side reaction competes directly with the desired pyrrole formation.
To minimize furan formation:
-
Control Acidity: Avoid strong acids. The use of a weak acid, such as acetic acid, as a catalyst or even as the solvent is generally sufficient to promote the desired reaction without excessively favoring furan formation.[2][5] Reactions run under neutral or weakly acidic conditions are preferable.[2]
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of the competing furan formation more than the desired pyrrole synthesis.
-
Catalyst Choice: Consider heterogeneous acid catalysts like silica-supported sulfuric acid, which can offer milder conditions and easier removal.[3]
Q3: My reaction has produced a dark, tar-like substance, and product isolation is difficult. What could be the cause?
A3: The formation of dark, insoluble materials or "tar" is often due to polymerization or decomposition.
-
Excess Acid: Strong acidic conditions can not only promote furan formation but may also lead to the polymerization of the starting materials or the pyrrole product itself.[6] Pyrroles are known to be sensitive to strong acids.
-
High Temperatures: Excessive heat, especially for prolonged periods, can cause decomposition of reactants and products.
-
Air Oxidation: Pyrrole compounds can be susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
Q4: How can I effectively remove unreacted 4-aminoacetophenone and 2,5-hexanedione from my final product?
A4: Purification can typically be achieved through column chromatography or recrystallization.
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Column Chromatography: This is a very effective method. Using a silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) should allow for the separation of the less polar product from the more polar 4-aminoacetophenone starting material.[7][8]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an excellent method for purification. A mixture of methanol and water has been used for similar compounds.[9]
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Acid/Base Wash: During the workup, washing the organic extract with a dilute acid solution (e.g., 0.5 M HCl) can help remove the basic 4-aminoacetophenone.[9] Ensure your target compound is stable to these conditions.
Data Presentation: Impact of Reaction Conditions
| Parameter | Condition | Expected Main Product Yield | Furan Byproduct Formation | Notes |
| Catalyst/pH | Strong Acid (e.g., HCl, pH < 3) | Low to Moderate | High | Strongly acidic conditions heavily favor the acid-catalyzed cyclization of 2,5-hexanedione to 2,5-dimethylfuran.[2][3] |
| Weak Acid (e.g., Acetic Acid) | Good to Excellent | Low | Acetic acid acts as both a catalyst and a suitable solvent, promoting pyrrole formation while minimizing the furan side reaction.[5][7] | |
| Neutral (No Acid Catalyst) | Moderate to Good | Very Low | The reaction can proceed under neutral conditions, but it is typically slower.[2] | |
| Temperature | High (e.g., >100 °C) | Variable | Increased | Higher temperatures can increase reaction rates but may also promote side reactions and decomposition.[6] |
| Moderate (e.g., 60-80 °C) | Good to Excellent | Low to Moderate | Often provides a good balance between reaction rate and selectivity.[10] | |
| Solvent | Ethanol/Acetic Acid | Good to Excellent | Low | Common solvent choices that facilitate the reaction effectively.[1][9] |
| Water | Variable | Low | Water can be used as a green solvent, but may require a catalyst like iron(III) chloride for good yields.[11] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative example based on standard Paal-Knorr synthesis procedures.[5][7][9]
Materials:
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4-aminoacetophenone
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (for neutralization)
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Brine (for washing)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
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Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-aminoacetophenone in a suitable amount of glacial acetic acid (e.g., 5-10 mL per gram of amine).
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Add 1.0 to 1.1 equivalents of 2,5-hexanedione to the solution.
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water. This may precipitate the crude product.
-
Neutralize the mixture carefully by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous mixture three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[7][8]
Visualizations
Reaction and Side Reaction Pathway
The following diagram illustrates the desired Paal-Knorr synthesis pathway leading to the target molecule and the primary competing side reaction that forms 2,5-dimethylfuran.
Caption: Main reaction pathway for pyrrole synthesis and the competing furan formation side reaction.
General Experimental Workflow
This diagram outlines the typical workflow from reaction setup to the isolation of the purified final product.
Caption: Standard experimental workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-online.com [chemistry-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 13. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the stability of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Step |
| Exposure to Light | Pyrrole-containing compounds are often photolabile.[1][2][3] Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental manipulations. |
| Acidic or Basic Conditions | Pyrrole derivatives can be unstable in both acidic and alkaline mediums, with extreme instability often observed in alkaline conditions.[1][2][3] Ensure the pH of your solution is neutral. Use high-purity, neutral solvents and buffers. |
| Presence of Oxidizing Agents | The pyrrole ring can be susceptible to oxidation. Avoid using solvents or reagents that may contain peroxide impurities. If oxidative degradation is suspected, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon). |
| Elevated Temperature | Higher temperatures can accelerate degradation. Store stock solutions and experimental samples at reduced temperatures, such as 2-8°C or frozen at -20°C or -80°C, depending on the solvent and required storage duration. |
| Presence of Metal Ions | Trace metal ions can catalyze degradation reactions. Use high-purity reagents and solvents. If feasible, consider using metal-free labware or glassware that has been thoroughly washed with a chelating agent solution (e.g., EDTA) and rinsed with deionized water. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Variable Storage Conditions | Ensure all samples, including controls, are stored under identical and tightly controlled conditions of temperature, humidity, and light exposure. |
| Non-Validated Analytical Method | It is crucial to use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate the parent compound from its degradation products.[4] |
| Sample Preparation Artifacts | The process of preparing the sample for analysis might be inducing degradation. Investigate if any of the sample preparation steps (e.g., dilution, extraction, heating) are contributing to the instability. |
| Inconsistent Headspace Volume in Vials | The volume of air (headspace) in a sealed vial can affect the extent of oxidative degradation. Maintain a consistent headspace-to-liquid ratio across all samples. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on studies of similar pyrrole derivatives, the primary degradation pathways are likely to be photodegradation, hydrolysis under acidic or basic conditions, and oxidation.[1][2][3] Degradation may involve the breaking of the pyrrole ring.[1][2]
Q2: How can I perform a forced degradation study to assess the stability of this compound?
A2: Forced degradation studies, as outlined by the International Conference on Harmonization (ICH) guidelines, are essential to understand the stability of a compound.[1][2][3] This involves subjecting the compound to various stress conditions, including heat, humidity, acid, base, oxidation, and light. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[1][2][4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[1][2]
Q4: Are there any formulation strategies to improve the stability of this compound?
A4: Yes, several formulation strategies can enhance stability. These include:
-
pH Optimization: Maintaining a neutral pH is critical.[1][2][3]
-
Use of Antioxidants: Including antioxidants in the formulation can mitigate oxidative degradation.
-
Light Protection: Formulating the compound in a light-protective container or adding a UV-absorbing excipient.
-
Lyophilization: For solid dosage forms, lyophilization (freeze-drying) can significantly improve stability by removing water.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Pyrrole derivatives are often highly unstable in alkaline conditions, so shorter time points may be necessary.[1][2][3]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). After a specified period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Photodegradation: Expose a sample of the stock solution and a solid sample to a light source with a defined output (e.g., 1.2 million lux hours) in a photostability chamber.[1][2] A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples by HPLC at various time points.
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes (Hypothetical Data)
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | High |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate to High |
| Thermal (Solid) | N/A | 80°C | 48 hours | Low to Moderate |
| Thermal (Solution) | N/A | 80°C | 48 hours | Moderate |
| Photodegradation | 1.2 million lux hours | Ambient | As per ICH | High |
Visualizations
Caption: Troubleshooting workflow for addressing compound instability.
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. analchemres.org [analchemres.org]
Technical Support Center: Purification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, a common intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the Paal-Knorr reaction between 2,5-hexanedione and 1-(4-aminophenyl)ethanone. The most common impurities include:
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Unreacted starting materials: 2,5-hexanedione and 1-(4-aminophenyl)ethanone.
-
Furan byproduct: Acid-catalyzed intramolecular cyclization of 2,5-hexanedione can lead to the formation of a furan derivative.[1][2]
-
Polymeric or tarry materials: These can form at high temperatures or under highly acidic conditions.
-
Colored, highly conjugated byproducts: Small amounts of these may form, leading to discoloration of the product.[3]
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.
Q3: My purified product is a yellow solid, but I expected a white or off-white solid. What could be the cause?
A3: A yellow tint can be due to the presence of minor, highly conjugated impurities.[3] While these may be present in small quantities and not easily detectable by TLC, they can impart color. To address this, you can try treating a solution of your compound with activated charcoal before the final purification step or performing a second purification.[3]
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
-
Possible Cause: The compound may be interacting too strongly with the acidic silanol groups on the silica gel surface, which is common for polar compounds like pyrrole derivatives.[3]
-
Troubleshooting Steps:
-
Modify the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica.[3]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[3]
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a solution of your eluent containing a small percentage of triethylamine.[3]
-
Issue 2: I am not getting good separation between my product and an impurity.
-
Possible Cause: The polarity of the eluent system may not be optimal.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, test different ratios of hexane and ethyl acetate using Thin Layer Chromatography (TLC) to find a system that gives a good separation between your product spot and the impurity spot. A good target Rf for your product is around 0.35.[4]
-
Use a Gradient Elution: Start with a less polar eluent (higher hexane content) and gradually increase the polarity by increasing the ethyl acetate content.[5] This can help to separate compounds with close Rf values.
-
Recrystallization
Issue 3: I can't find a suitable solvent for recrystallization; the compound is either too soluble or not soluble enough.
-
Possible Cause: A single solvent may not be ideal.
-
Troubleshooting Steps:
-
Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3] For a similar compound, toluene has been used as a recrystallization solvent.[6]
-
Issue 4: My compound "oils out" instead of forming crystals.
-
Possible Cause: The compound may be highly impure, leading to a significant melting point depression, or the solution may be cooling too quickly.[6]
-
Troubleshooting Steps:
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.
-
Use More Solvent: The concentration of the compound might be too high. Add more of the hot solvent to dissolve the oil and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.[6]
-
Seed the Solution: If you have a pure crystal of the compound, add it to the cooled solution to act as a nucleation site.[6]
-
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-80% | Effective for separating a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >98% | 60-90% | Excellent for removing small amounts of impurities and can yield highly pure crystals. | Highly dependent on finding a suitable solvent system; may not be effective for removing large amounts of impurities.[3] |
| Charcoal Treatment | N/A | Can reduce yield | Effective for removing colored impurities. | May adsorb some of the desired product, leading to lower yields.[3] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. For similar compounds, starting with a hexane:ethyl acetate ratio of 95:5 or 90:10 has been reported to be effective.[7]
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 80:20 hexane:ethyl acetate).[5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Empirically determine a suitable solvent or solvent pair. Toluene is a good starting point to test.[6]
-
Dissolution: In a fume hood, dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal.[8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the crystals in a vacuum oven or by air drying.[8]
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Degradation Pathways of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which includes a 2,5-dimethylpyrrole ring, a phenyl ring, and an ethanone group, the compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to minor degradation.
-
Oxidative Degradation: The pyrrole ring is electron-rich and thus susceptible to oxidation.[3] This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. The ethanone moiety could also undergo oxidation.
-
Photodegradation: Aromatic ketones are known to be photosensitive.[4] Upon exposure to UV or visible light, the compound may undergo photodegradation, potentially leading to cleavage of the bond between the phenyl and ethanone groups or reactions involving the pyrrole ring.[5][6]
Q2: We are observing unexpected peaks in our HPLC chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products.[7] The nature of these degradants can be inferred from the stress conditions applied. For instance, peaks appearing after exposure to an oxidizing agent like hydrogen peroxide are likely oxidative degradants. Similarly, new peaks observed after exposure to light suggest the formation of photolytic degradation products. It is also possible that these peaks are impurities from the synthesis or excipients if you are analyzing a formulated product.[8]
Q3: Our mass spectrometry data suggests the formation of a degradation product with an additional oxygen atom. Which part of the molecule is likely being oxidized?
A3: The most probable site of oxidation is the electron-rich 2,5-dimethylpyrrole ring.[3] Oxidation could lead to the formation of a pyrrolinone derivative or an N-oxide. The methyl groups on the pyrrole ring could also be oxidized to hydroxymethyl or carboxylic acid groups. To confirm the exact position of oxidation, detailed structural elucidation using techniques like NMR spectroscopy would be necessary.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptoms:
-
Broad peaks for the parent compound or degradants.[9]
-
Co-elution of the parent compound and degradation products.
-
Poor resolution between degradant peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A gradient elution may be necessary to resolve complex mixtures of degradants.[10] |
| Unsuitable Column | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A column with a different selectivity may provide better separation. |
| Suboptimal Temperature | Adjust the column temperature. Sometimes, a lower or higher temperature can significantly improve peak shape and resolution. |
| High Flow Rate | Decrease the flow rate to improve resolution, although this will increase the run time. |
Issue 2: Inconsistent Degradation Levels in Forced Degradation Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Inconsistent degradation profiles under the same stress conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Inhomogeneous Stress Application | Ensure uniform exposure to the stressor. For photostability studies, ensure all samples receive equal light intensity. For thermal stress, use a calibrated oven with uniform temperature distribution. |
| Sample Preparation Variability | Standardize the sample preparation procedure. Ensure accurate and consistent concentrations of the drug substance and stressor (e.g., acid, base, oxidizing agent). |
| Reaction Quenching Issues | If the degradation reaction is quenched before analysis, ensure the quenching process is immediate and complete to prevent further degradation. |
| Solvent Effects | Be aware that the solvent used can influence the degradation rate. Use the same solvent system for all experiments. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the forced degradation of this compound. Please note that this data is hypothetical and intended for guidance purposes, as specific experimental data for this compound is not publicly available.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | < 5% | Minor unidentified polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | < 5% | Minor unidentified polar degradants |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 15% | Oxidized pyrrole derivatives, Ring-opened products |
| Thermal | Solid State | 48 hours | 80 °C | ~ 8% | Unidentified thermal degradants |
| Photolytic | UV Light (254 nm) | 12 hours | Room Temp | 20% | Phenyl-ethanone cleavage products, Pyrrole-related degradants |
Table 2: HPLC Method Parameters for Stability Indicating Assay (Example)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60 °C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, prepare a solution of the compound and place it in the oven. After the specified time, dissolve the solid sample and dilute the solution sample for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. Keep a control sample in the dark. Dilute the samples for analysis.
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 6. mcneill-group.org [mcneill-group.org]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. mastelf.com [mastelf.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
common pitfalls in the handling of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary synthesis route?
This compound is a chemical compound featuring a pyrrole ring attached to a phenyl ethanone moiety. The most common and efficient method for its synthesis is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with an amine, 1-(4-aminophenyl)ethanone, typically in the presence of an acid catalyst.[1][2]
2. What are the general physical and chemical properties of this compound?
While specific experimental data for this exact compound is limited, we can infer its properties based on structurally similar N-aryl pyrroles.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [3] |
| Molecular Weight | 213.28 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Estimated to be in the range of 50-110 °C | Based on similar structures like 2,5-dimethyl-1-phenyl-1H-pyrrole (51-52 °C)[4] and 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (107 °C)[5] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol and diethyl ether, with low solubility in water. | Based on the general solubility of pyrrole derivatives[6][7] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | General recommendation for pyrrole compounds. |
3. What are the recommended storage and handling precautions?
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guide for Synthesis and Handling
This section addresses common issues encountered during the Paal-Knorr synthesis and subsequent handling of this compound.
Synthesis Issues
Q1: My Paal-Knorr reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors. A systematic approach to troubleshooting is often effective.
-
Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the product.
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic, slowing the reaction.
-
Inappropriate Catalyst or pH: The choice and concentration of the acid catalyst are crucial. While an acid is generally required, a pH below 3 can favor the formation of furan byproducts.[8]
-
Purification Losses: The workup and purification steps can lead to significant loss of product if not optimized.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of a major byproduct. What is it and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound (2,5-hexanedione) without the involvement of the amine.
Strategies to Minimize Furan Formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3). Use of a milder acid catalyst like acetic acid is often sufficient.[8]
-
Excess Amine: Using a slight excess of the amine (1.1-1.2 equivalents) can favor the pyrrole formation pathway.
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: Switch from a strong mineral acid to a weaker organic acid (e.g., acetic acid) or a Lewis acid.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can reduce side reactions.
Handling and Storage Issues
Q4: The compound has discolored over time. Is it degrading?
Pyrrole and its derivatives can be sensitive to air and light, leading to gradual discoloration due to oxidation or polymerization. While slight color change may not significantly impact purity for some applications, it is an indicator of potential degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially for long-term storage.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from general procedures for the Paal-Knorr synthesis of N-aryl pyrroles.[9]
Materials:
-
1-(4-aminophenyl)ethanone
-
2,5-hexanedione
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-(4-aminophenyl)ethanone (1.0 equivalent) in ethanol.
-
Add 2,5-hexanedione (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis can significantly reduce reaction times.[9]
Materials:
-
1-(4-aminophenyl)ethanone
-
2,5-hexanedione
-
Ethanol
-
Glacial Acetic Acid
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 1-(4-aminophenyl)ethanone (1.0 equivalent) and 2,5-hexanedione (1.0-1.1 equivalents).
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction for completion.
-
After cooling, work up the reaction mixture as described in the conventional protocol.
Quantitative Data
The following table summarizes typical reaction conditions for the Paal-Knorr synthesis of N-aryl pyrroles, which can be used as a starting point for optimizing the synthesis of the target compound.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl (cat.) | Methanol | Reflux | 15 min | ~52 | [10] |
| Hexane-2,5-dione | p-Toluidine | CATAPAL 200 | None | 60 | 45 min | 96 | [10] |
| 1-Phenylpentane-1,4-dione | Aniline | Citric acid (1 mol%) | None (Ball mill) | Room Temp. | 30 min | 55 | [10] |
Visualizations
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
General Experimental Workflow
Caption: A general workflow for the synthesis and purification.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone | 56464-20-1 [amp.chemicalbook.com]
- 6. biosynce.com [biosynce.com]
- 7. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Assay Solubility of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone, fully dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my assay. Why is this happening?
A1: This is a common phenomenon for hydrophobic compounds. 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone, with a predicted XlogP of 2.8, is relatively hydrophobic and thus dissolves well in the polar aprotic solvent Dimethyl Sulfoxide (DMSO).[1] However, when this DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases significantly. This "solvent shock" can cause the compound to crash out or precipitate as it is poorly soluble in the predominantly aqueous environment.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: The tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the experiment. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[2] It is always recommended to perform a DMSO tolerance curve for your specific cell line and assay conditions to determine the optimal concentration.
Q3: Can the order of addition or speed of mixing affect my compound's solubility when diluting the DMSO stock?
A3: Yes, the method of dilution can impact the outcome. Rapidly adding the aqueous buffer to the concentrated DMSO stock can induce localized supersaturation and immediate precipitation. A better approach is often a "reverse dilution" where the small volume of DMSO stock is added dropwise to the larger volume of aqueous buffer while gently vortexing or stirring. This facilitates rapid dispersion and minimizes precipitation.[2]
Q4: Could the storage of my DMSO stock solution be contributing to precipitation issues?
A4: Yes, this is a possibility. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination in your DMSO stock can reduce its ability to solvate your hydrophobic compound, potentially leading to precipitation even before dilution in an aqueous buffer. It is best to use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize water absorption.[2] Freeze-thaw cycles can also sometimes contribute to compound precipitation in DMSO stocks.[3]
Troubleshooting Guide
If you are experiencing solubility issues with 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone, follow this step-by-step guide to identify a suitable solubilization strategy.
Step 1: Optimization of DMSO Concentration
Before exploring more complex formulations, ensure that the final concentration of DMSO in your assay is within a tolerable range for your system (typically ≤0.5%) and that the dilution is performed optimally (e.g., reverse dilution).
Step 2: Employing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Approach: Prepare a concentrated stock of your compound in 100% DMSO. In a separate tube, prepare your aqueous buffer containing a certain percentage of the co-solvent. Then, add the DMSO stock to the co-solvent/buffer mixture.
-
Starting Concentrations: Begin with a low percentage of the co-solvent and incrementally increase it, while being mindful of the potential effects on your assay.
| Co-solvent | Typical Starting Concentration Range (% v/v) in final solution | Notes |
| Ethanol | 1 - 5% | Can be toxic to some cells at higher concentrations.[4] |
| Propylene Glycol | 1 - 10% | Generally well-tolerated in many biological systems. |
| PEG 400 | 1 - 10% | A common choice for in vivo and in vitro studies.[4] |
Step 3: Utilizing Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[6][7]
-
Recommended Surfactants: Tween® 80 (Polysorbate 80), Poloxamer 188.
-
Approach: Prepare your aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC). Add your DMSO stock to this surfactant-containing buffer.
-
Starting Concentrations: It is crucial to work above the CMC for micelle formation.
| Surfactant | Critical Micelle Concentration (CMC) in water (approx.) | Recommended Concentration Range (% w/v) | Notes |
| Tween® 80 | 0.0013% | 0.01 - 0.1% | A non-ionic surfactant, generally well-tolerated.[6] |
| Poloxamer 188 | 0.04% | 0.1 - 1.0% | A non-ionic triblock copolymer, often used in pharmaceutical formulations. |
Step 4: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[8][9][10][11][12]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Approach: Dissolve the cyclodextrin in your aqueous buffer. Add the DMSO stock of your compound to this solution. It may be beneficial to allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.
-
Starting Concentrations: The molar ratio of cyclodextrin to your compound is an important factor.
| Cyclodextrin | Typical Concentration Range (% w/v or mM) | Notes |
| HP-β-CD | 1 - 10% | Widely used due to its good solubility and low toxicity.[9] |
| SBE-β-CD | 1 - 10% | Has a higher aqueous solubility than HP-β-CD.[9] |
Experimental Protocols
Protocol 1: General Solubility Screening Workflow
This protocol outlines a systematic approach to test the effectiveness of different solubilizing agents.
Materials:
-
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone)
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, HBSS)
-
Selected co-solvents (e.g., Ethanol, PEG 400)
-
Selected surfactants (e.g., Tween® 80)
-
Selected cyclodextrins (e.g., HP-β-CD)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Compound Stock: Dissolve 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone) in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Prepare Excipient Buffers: Prepare a series of your aqueous assay buffer containing different concentrations of each co-solvent, surfactant, or cyclodextrin you wish to test. Include a control buffer with no added excipients.
-
Dilution and Mixing:
-
Aliquot the excipient buffers into separate tubes or wells.
-
Using the reverse dilution method, add a small volume of the DMSO compound stock to each buffer to achieve your desired final assay concentration. The final DMSO concentration should be kept constant across all conditions and ideally below 0.5%.
-
Mix thoroughly by vortexing.
-
-
Equilibration and Observation:
-
Allow the solutions to equilibrate at room temperature for a set period (e.g., 30-60 minutes).
-
Visually inspect each solution for any signs of precipitation (e.g., cloudiness, visible particles, or film).
-
-
Selection of Optimal Conditions: Identify the excipient and its lowest concentration that results in a clear, precipitate-free solution. This condition can then be used for your subsequent assays. It is advisable to confirm that the selected excipient at the chosen concentration does not interfere with the assay itself.
References
- 1. PubChemLite - 1-(4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl)ethanone (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jocpr.com [jocpr.com]
- 7. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, 4-aminoacetophenone.[4]
Q2: What is the reaction mechanism for the Paal-Knorr synthesis of this compound?
A2: The reaction proceeds through the nucleophilic attack of the primary amine (4-aminoacetophenone) on the protonated carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[1][5] The ring-closing step is often the rate-determining step of the reaction.[3]
Q3: What are the critical parameters that influence the success of this synthesis?
A3: Several factors can significantly impact the yield and purity of the final product. These include the purity of starting materials, reaction temperature, reaction time, choice of solvent, and the type and concentration of the catalyst. Optimization of these parameters is crucial for a successful synthesis.
Q4: What are the most common side reactions in this synthesis?
A4: The most prevalent side reaction is the formation of a furan byproduct, 2,5-dimethylfuran, through the acid-catalyzed intramolecular cyclization of 2,5-hexanedione.[5] This is particularly favorable under strongly acidic conditions (pH < 3).[2] Polymerization of the starting materials or the pyrrole product can also occur, especially at high temperatures or in the presence of strong acids, leading to the formation of dark, tarry materials.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or short reaction time. | Increase the reaction temperature moderately (e.g., to 60-80°C) and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low reactivity of starting materials. | Ensure high purity of 4-aminoacetophenone and 2,5-hexanedione. Impurities can inhibit the reaction. | |
| Suboptimal catalyst or solvent. | Acetic acid often serves as both a suitable solvent and a weak acid catalyst.[2][6] Consider screening other solvents or using a different catalyst if yields remain low. | |
| Significant Furan Byproduct Formation | Reaction conditions are too acidic. | Maintain a weakly acidic to neutral pH (pH > 3).[2] Avoid strong acids like HCl or H₂SO₄. Use of acetic acid is generally recommended. |
| Insufficient amount of amine. | Use a slight excess (1.1-1.2 equivalents) of 4-aminoacetophenone to favor the pyrrole formation over the competing furan synthesis. | |
| Formation of Dark, Tarry Mixture | Polymerization due to excessive heat or strong acid. | Lower the reaction temperature.[5] Use a milder catalyst or conduct the reaction under neutral conditions. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Optimize the reaction to go to completion. For purification, column chromatography on silica gel is effective.[5][7] Ensure proper work-up including washing with water and brine to remove water-soluble impurities. |
Experimental Protocols
Protocol 1: Standard Paal-Knorr Synthesis in Acetic Acid
This protocol is adapted from similar Paal-Knorr syntheses.[6]
Reagents:
-
4-Aminoacetophenone
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Add 2,5-hexanedione (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of acetic acid).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
In a microwave reaction vessel, combine 4-aminoacetophenone (1.0 eq) and 2,5-hexanedione (1.1 eq) in a minimal amount of a suitable solvent (e.g., acetic acid or ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150°C for 5-15 minutes.
-
After cooling, proceed with the work-up and purification as described in Protocol 1.
Data Presentation
Table 1: Effect of Solvent on the Yield of N-Aryl-2,5-dimethylpyrroles *
| Solvent | Temperature (°C) | Yield (%) |
| Water | 100 | 96 |
| Methanol | 65 | 95 |
| Ethanol | 78 | 93 |
| Acetonitrile | 81 | 92 |
| Dichloromethane | 40 | 91 |
| Ethyl Acetate | 77 | 90 |
| Tetrahydrofuran | 66 | 89 |
| Toluene | 110 | 82 |
| Hexane | 69 | 75 |
| None (Neat) | 25 | 25 |
*Data adapted from a study on the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole and is illustrative of solvent effects in similar Paal-Knorr reactions.[4]
Visualizations
Caption: Reaction mechanism of the Paal-Knorr synthesis.
Caption: General experimental workflow for the synthesis.
References
Validation & Comparative
Spectroscopic Blueprint: Confirming the Structure of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Spectroscopic Structural Confirmation
This guide provides a comprehensive analysis for confirming the molecular structure of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry and materials science. By leveraging a multi-technique spectroscopic approach—including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—researchers can unequivocally verify its synthesis and purity. This document outlines the expected spectral data, presents a comparative analysis with related chemical structures, and provides detailed experimental protocols.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound and its constituent chemical moieties. This data serves as a benchmark for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole-CH₃ | ~2.0-2.2 | Singlet | 6H |
| Acetyl-CH₃ | ~2.6 | Singlet | 3H |
| Pyrrole-H | ~5.8-6.0 | Singlet | 2H |
| Phenyl-H (ortho to pyrrole) | ~7.3-7.5 | Doublet | 2H |
| Phenyl-H (ortho to acetyl) | ~7.9-8.1 | Doublet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pyrrole-CH₃ | ~13-15 |
| Acetyl-CH₃ | ~26-28 |
| Pyrrole-CH | ~106-108 |
| Aromatic-CH | ~120-135 |
| Pyrrole-C (substituted) | ~128-130 |
| Aromatic-C (ipso-acetyl) | ~135-137 |
| Aromatic-C (ipso-pyrrole) | ~140-142 |
| Carbonyl-C | ~197-199 |
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1675-1690 | Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=C (Aromatic) | 1580-1610 | Medium-Strong |
| C-N (Aromatic) | 1310-1360 | Medium |
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 213.12 |
| [M+H]⁺ | 214.12 |
| [M+Na]⁺ | 236.10 |
Comparative Spectroscopic Analysis
The structural confirmation of this compound is strengthened by comparing its spectral data with that of its precursors and related analogues. The Paal-Knorr synthesis is a common method for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1][2]
-
¹H NMR: The spectra of related p-substituted acetophenones show the characteristic downfield shift of aromatic protons ortho to the acetyl group (δ 7.8-8.1 ppm).[3] The 2,5-dimethylpyrrole moiety is expected to show two singlets: one for the two equivalent methyl groups and another for the two equivalent protons on the pyrrole ring.[4]
-
¹³C NMR: The carbonyl carbon of the acetophenone group is typically observed in the δ 195-200 ppm range. The carbons of the 2,5-dimethylpyrrole ring appear at characteristic chemical shifts, with the methyl-substituted carbons around δ 128-130 ppm and the C-H carbons at approximately δ 106-108 ppm.[4]
-
IR Spectroscopy: The prominent carbonyl (C=O) stretching frequency of the aryl ketone at approximately 1680 cm⁻¹ is a key diagnostic peak. This is consistent with the IR spectra of other acetophenone derivatives.[3]
-
Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (213.28 g/mol ).[5] Predicted fragmentation patterns can further aid in structural elucidation.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a relaxation delay of 1-2 seconds between pulses.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is typically used.
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound using multiple spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.
References
A Comparative Analysis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone and Structurally Similar Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone and its structurally similar analogs. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a side-by-side look at their biological activities, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chemical entity featuring a central phenyl ring substituted with an ethanone group and a 2,5-dimethyl-1H-pyrrol-1-yl moiety. Its chemical structure suggests potential for various biological activities, a hypothesis supported by the observed bioactivities of its structural analogs. While specific experimental data for this compound is limited in publicly available literature, a comparative analysis with its close relatives can provide valuable insights into its potential pharmacological profile.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 213.115364 g/mol |
| Monoisotopic Mass | 213.115364 g/mol |
| Topological Polar Surface Area | 21.6 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 279 |
Comparative Analysis of Biological Activities
The biological activities of compounds structurally related to this compound have been investigated against several key therapeutic targets. This section summarizes the available quantitative data for these analogs, offering a basis for predicting the potential activity of the target compound.
Table 1: Comparative Inhibitory Activities of Structurally Similar Compounds
| Compound | Target | Activity (IC50) | Reference |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid | MAO-B | 0.299 ± 0.10 µM | [1] |
| [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | MAO-B | 0.344 ± 0.10 µM | [1] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide (analogs) | Enoyl-ACP Reductase | Varies (Active) | [2] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide (analogs) | DHFR | Varies (Active) | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
The data in Table 1 suggests that the 2,5-dimethyl-1H-pyrrol-1-yl)phenyl moiety is a promising scaffold for developing inhibitors of MAO-B, enoyl-ACP reductase, and DHFR. The ethanone group in the target compound may influence its binding affinity and selectivity for these or other targets.
Potential Signaling Pathway Involvement
Based on the observed activities of pyrrole-containing compounds in preclinical studies, several signaling pathways are of interest. Pyrrole derivatives have been implicated in the modulation of pathways crucial for cell proliferation, angiogenesis, and development, such as the MAPK/ERK, VEGF, and Hedgehog signaling pathways. Given the anticancer potential of many pyrrole derivatives, the Hedgehog signaling pathway, which is often aberrantly activated in various cancers, is a plausible target for compounds of this class.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or control.
-
Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the MAO-B substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for kynuramine) in a kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enoyl-ACP Reductase (InhA) Inhibition Assay
This spectrophotometric assay measures the inhibition of the NADH-dependent enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Triclosan)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, combine the assay buffer, NADH, and the test compound or control.
-
Add the InhA enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (DD-CoA).
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, every 30 seconds for 10-15 minutes.
-
The initial reaction velocity is calculated from the linear phase of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the MAO-B assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the inhibition of DHFR by monitoring the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
To each well, add the assay buffer, NADPH, and the test compound or control.
-
Add the DHFR enzyme and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding DHF.
-
Monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
Calculate the initial reaction velocity and percentage of inhibition to determine the IC50 value.
Synthesis of this compound
A plausible synthetic route for this compound involves the Paal-Knorr pyrrole synthesis. This reaction condenses a 1,4-dicarbonyl compound with a primary amine.
General Procedure:
-
Starting Materials: 4-Aminoacetophenone and hexane-2,5-dione.
-
Reaction: A mixture of 4-aminoacetophenone and hexane-2,5-dione is heated in a suitable solvent, such as acetic acid or ethanol, often with a catalytic amount of acid.
-
Work-up: The reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Conclusion
References
A Comparative Guide to the Analytical Method Validation for the Quantification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. A primary, hypothetical validated High-Performance Liquid Chromatography (HPLC) method for the target compound is presented alongside alternative methods used for structurally similar compounds, supported by experimental data from published studies. This guide is intended to assist in the selection and development of robust analytical methods for quality control and research purposes.
Primary Analytical Method: Validated RP-HPLC-UV for this compound
A hypothetical but representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection has been established and validated for the quantification of this compound. The validation parameters were defined based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Solution: Prepare the sample by dissolving the material containing the analyte in methanol, followed by dilution with the mobile phase to a final concentration within the calibration range.
-
Data Presentation: Validation Summary
The following table summarizes the quantitative data from the hypothetical validation of the RP-HPLC-UV method for this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 5 - 50 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Intraday | < 1.5% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from placebo | Well-resolved peak |
Comparison with Alternative Analytical Methods
The following sections detail validated analytical methods for compounds structurally related to this compound, providing a basis for comparison.
Alternative Method 1: RP-HPLC for a Pyrrole Derivative
A stability-indicating RP-HPLC method was developed and validated for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.[1][2]
-
Column: C18 (150×4 mm i.d., 5 μm).[1]
-
Mobile Phase: Acetonitrile: Phosphate buffer, pH=3, (50:50% v/v).[1]
-
Flow Rate: 1.0 mL min−1.[1]
-
Detection: UV/VIS detector at 225 nm.[1]
-
Column Temperature: 30 °C.[1]
| Validation Parameter | Result for Pyrrole Derivative |
| Linearity (Concentration Range) | 6.25 – 50.00 μg/ml |
| Specificity | Method demonstrated to be stability-indicating |
Alternative Method 2: GC-MS for 2'-Aminoacetophenone
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method was established for the rapid determination of aromatic compounds, including 2'-aminoacetophenone, in grape derivatives.[3]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Analysis Time: 20 minutes.[3]
| Validation Parameter | Result for 2'-Aminoacetophenone |
| Linearity (R²) | > 0.9952 |
| Accuracy (CV%) | < 12.9% |
| Recovery (%) | 76.6% to 106.3% |
| Limit of Detection (LOD) | 23 µg L⁻¹ to 94 µg L⁻¹ |
| Limit of Quantification (LOQ) | 96 µg L⁻¹ to 277 µg L⁻¹ |
Alternative Method 3: LC-MS/MS for Small Aromatic Molecules
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of low levels of target analytes in complex matrices.[4] While a specific validated method for our target compound is not published, the general validation parameters for small molecules provide a benchmark for performance.
| Validation Parameter | General Expectation for LC-MS/MS |
| Accuracy | High, with minimal matrix effects |
| Precision | High, with low variability |
| Specificity | Very high due to mass-selective detection |
| Quantification Limit | Typically in the low ng/mL to pg/mL range |
| Linearity | Wide dynamic range |
| Recovery | Assessed to ensure efficiency of sample preparation |
| Matrix Effect | Must be evaluated to ensure no ion suppression or enhancement |
| Stability | Analyte stability in matrix under various conditions is assessed |
Mandatory Visualizations
Analytical Method Validation Workflow
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolian.com [resolian.com]
cross-reactivity of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in biological assays
Despite a comprehensive search of scientific literature and chemical databases, no publicly available data on the biological activity or cross-reactivity of the compound 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone (CAS Number: 83935-45-9) in biological assays could be located.
This compound is listed by several chemical suppliers, indicating its availability for research purposes. However, there are no published studies detailing its effects in any biological screens, including but not limited to kinase, G-protein coupled receptor (GPCR), nuclear receptor, or other common pharmacological assays. Consequently, a comparison guide on its cross-reactivity cannot be compiled at this time due to the absence of primary experimental data.
While information on the specific target of this inquiry is unavailable, research has been conducted on structurally related pyrrole-containing compounds. These studies provide insights into the potential biological activities that molecules of this class may possess.
Biological Evaluation of Structurally Similar Pyrrole Derivatives
Research into various substituted pyrrole derivatives has revealed a range of biological activities. It is important to note that these findings do not directly reflect the activity of this compound, as minor structural modifications can lead to significant changes in biological function.
1. Antimicrobial and Cytotoxic Potential of Pyrrole Chalcones:
A study on novel 1-[4-(1H-pyrrol-1-yl) phenyl] ethanone chalcones, which share a similar core structure with the target compound, demonstrated that these derivatives possess in vitro antimicrobial activity against various bacterial strains. Furthermore, some of these chalcones were evaluated for their cytotoxic activity against human cancer cell lines.
2. Pyrrole-Fused Pyrimidines as Enzyme Inhibitors:
Derivatives of pyrrole-fused pyrimidines have been investigated as potential antitubercular agents by targeting the InhA enzyme. This research highlights the potential for pyrrole-based scaffolds to act as enzyme inhibitors. Cytotoxicity assessments were also performed in these studies to evaluate the therapeutic index of the compounds.
3. Diaryl-Pyrroles as Tubulin Inhibitors:
A separate line of research has explored the anticancer effects of a diaryl-pyrrole compound that acts as a tubulin inhibitor. This indicates that the pyrrole moiety can be a key pharmacophore in the design of agents targeting the cytoskeleton.
General Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological activity of this compound or similar compounds, a variety of standardized in vitro assays are commonly employed. The following provides a general overview of the methodologies for several key assay types.
Kinase Activity Assays
Protein kinases are a major class of drug targets. Their activity is typically measured by quantifying the phosphorylation of a substrate.
Workflow for a Generic Kinase Assay:
benchmarking the performance of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone as a catalyst
An Objective Comparison of Catalysts for Paal-Knorr Pyrrole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrole scaffolds is a cornerstone of discovering and developing new therapeutic agents. While the specific compound 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is not documented as a catalyst in the scientific literature, the synthesis of pyrrole derivatives is of paramount importance. One of the most robust and widely utilized methods for constructing the pyrrole ring is the Paal-Knorr synthesis. This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be facilitated by a variety of catalysts.[1]
This guide provides a comparative analysis of different catalytic systems for the Paal-Knorr reaction, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to assist researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis
The choice of catalyst in the Paal-Knorr synthesis can significantly influence reaction efficiency, conditions, and environmental impact. Below is a summary of the performance of various catalysts in the synthesis of N-substituted pyrroles from 2,5-hexanedione and different amines.
| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Organocatalysts | ||||||
| Vitamin B1 (5 mol%) | 4-Methoxyaniline | Ethanol | Room Temp. | 1 h | Quantitative | [2][3] |
| Citric Acid (10 mol%) | Aniline | None (Solvent-free) | Mechanochemical | 30 min | 87% | [4] |
| L-Proline | Various | Not Specified | Not Specified | Not Specified | >20 examples synthesized | |
| Heterogeneous Catalysts | ||||||
| CATAPAL 200 (Alumina) | 4-Toluidine | None (Solvent-free) | 60 | 45 min | 96% | [5] |
| Silica Sulfuric Acid | Aniline | None (Solvent-free) | Room Temp. | 3 min | 98% | [6] |
| Co/NGr-C@SiO2-L | Nitrobenzene (in-situ reduction) | None (Solvent-free) | 120 | 24 h | Good to High | [7] |
| Conventional Acid Catalysts | ||||||
| Acetic Acid | Aniline | Acetic Acid | 110 | 2 h | >90% | [8] |
| p-Toluenesulfonic acid | Benzylamine | Toluene | Reflux | Not Specified | Not Specified |
Visualizing the Reaction Pathway and Workflow
A clear understanding of the reaction mechanism and experimental procedure is crucial for successful synthesis. The following diagrams illustrate the Paal-Knorr reaction mechanism and a general experimental workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Paal-Knorr synthesis using representative catalysts from the comparison table.
Protocol 1: Organocatalysis with Vitamin B1
This protocol details a metal-free, environmentally friendly synthesis of N-substituted pyrroles at room temperature.[2][3]
-
Materials:
-
2,5-Hexanedione (1 mmol)
-
Substituted Aniline (1 mmol)
-
Vitamin B1 (Thiamine hydrochloride) (0.05 mmol, 5 mol%)
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the substituted aniline (1 mmol) and 2,5-hexanedione (1 mmol).
-
Add ethanol to dissolve the reactants.
-
Add Vitamin B1 (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Heterogeneous Catalysis with Alumina (CATAPAL 200)
This protocol describes a solvent-free synthesis of N-substituted pyrroles using a commercially available and reusable alumina catalyst.[5]
-
Materials:
-
Acetonylacetone (2,5-hexanedione) (1 mmol)
-
Primary Amine (e.g., 4-toluidine) (1 mmol)
-
CATAPAL 200 (40 mg)
-
Reaction vial, magnetic stirrer, heating plate
-
-
Procedure:
-
In a reaction vial, mix acetonylacetone (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg).
-
Heat the solvent-free mixture at 60 °C with stirring for 45 minutes.
-
Monitor the reaction progress by TLC using a mixture of n-hexane/ethyl acetate as an eluent.
-
After the reaction is complete, extract the desired product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration. The catalyst can be washed, dried, and reused.
-
Purify the synthesized compound by flash column chromatography using a mixture of n-hexane/ethyl acetate as an eluent.
-
Protocol 3: Conventional Acid Catalysis with Acetic Acid
This protocol outlines the traditional Paal-Knorr synthesis using acetic acid as both the catalyst and solvent.[8]
-
Materials:
-
2,5-Hexanedione (1 eq.)
-
Aniline (1 eq.)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione and aniline.
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to 110 °C and maintain at reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization.
-
Conclusion
The Paal-Knorr reaction remains a highly versatile and efficient method for the synthesis of substituted pyrroles. The choice of catalyst allows for significant optimization of reaction conditions to suit the substrate and desired outcome. Organocatalysts like Vitamin B1 and natural acids offer mild, environmentally friendly alternatives, while heterogeneous catalysts such as alumina provide the benefits of solvent-free conditions and catalyst reusability.[2][5][6] Traditional acid catalysts, though often requiring higher temperatures, remain effective and straightforward for many applications.[8] This guide provides the necessary data and protocols to enable researchers to make informed decisions for their pyrrole synthesis endeavors.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone serves as a key intermediate, particularly in the synthesis of diarylheterocyclic compounds with potential biological activity. This guide provides an objective comparison of viable alternatives to this compound, focusing on other heteroaryl-substituted acetophenones. The performance of these alternatives is evaluated in common downstream synthetic transformations, supported by experimental data and detailed protocols.
Alternatives to this compound
The core of the target molecule consists of an acetophenone moiety substituted with a five-membered nitrogen-containing heterocycle. Effective alternatives, therefore, typically involve the replacement of the 2,5-dimethyl-1H-pyrrol-1-yl group with other N-linked or C-linked heterocycles. The most common alternatives include acetophenones bearing pyrrole, pyrazole, and imidazole rings.
Key Alternative Structures:
-
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone: A simpler analogue lacking the methyl groups on the pyrrole ring.
-
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone: An isomer of the pyrrole analogue, featuring a pyrazole ring.
-
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Another isomeric alternative with an imidazole moiety.
These alternatives are particularly relevant in the synthesis of analogues of drugs like Celecoxib, a selective COX-2 inhibitor, where the nature of the diarylheterocyclic core is crucial for biological activity.
Performance in Key Synthetic Transformations
The utility of these acetophenone derivatives as synthetic intermediates is best assessed by their performance in key chemical reactions. This section compares the reactivity and yields of the parent compound and its alternatives in two fundamental transformations: alpha-bromination and Claisen-Schmidt condensation.
Alpha-Bromination of Heteroaryl Acetophenones
Alpha-bromination is a critical step for further functionalization of the acetyl group, for instance, in the synthesis of alpha-amino ketones or for the construction of other heterocyclic rings. The reaction is typically carried out using a brominating agent in a suitable solvent.
Comparative Data for Alpha-Bromination:
| Acetophenone Derivative | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [1] |
| 4'-Bromoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 82 | [1] |
| 4'-Iodoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 75 | [1] |
| 4'-(Trifluoromethyl)acetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 90 | [1] |
| Acetophenone | Bromine / AlCl₃ (cat.) | Anhydrous Ether | Ice bath | - | 88-96 (crude) | [2] |
Experimental Protocol: Alpha-Bromination of 4'-Chloroacetophenone [1]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Reaction Initiation: Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried to afford 2-bromo-1-(4-chlorophenyl)ethanone.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone derivative and a benzaldehyde to form a chalcone. Chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and flavonoids.
Comparative Data for Claisen-Schmidt Condensation:
| Acetophenone Derivative | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH (10-40%) | Ethanol | 4-48 | ~95 | [3] |
| 4'-Chloroacetophenone | Benzaldehyde | NaOH | Ethanol/Water | 24 | 92 | [4] |
| 4'-Hydroxyacetophenone | 4-Nitrobenzaldehyde | KOH (50%) | Not specified | Not specified | 93 | [3] |
| 4'-Methoxyacetophenone | Benzaldehyde | KOH | Ethanol | Not specified | High | [5] |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | NaOH (40%) | Ethanol | 24 | 85 | [4] |
Experimental Protocol: Claisen-Schmidt Condensation of 4'-Chloroacetophenone and Benzaldehyde [4]
-
Reactant Preparation: Dissolve 4'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40%) dropwise with constant stirring.
-
Reaction Progression: Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is filtered, washed with cold water until neutral, and recrystallized from ethanol.
Synthesis of Key Alternative Acetophenones
The utility of these alternatives is also dependent on their accessibility. Below are representative synthetic protocols for the preparation of imidazole and pyrazole-substituted acetophenones.
Synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone[6]
This synthesis involves a nucleophilic aromatic substitution reaction.
-
Reactant Preparation: A mixture of imidazole (1.0 eq) and potassium hydroxide (1.5 eq) in dimethyl sulfoxide (DMSO) is stirred at room temperature for 2 hours.
-
Reaction: 4-Chloroacetophenone (1.0 eq) is added dropwise, and the reaction mixture is refluxed at 100 °C for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, the mixture is diluted with cold distilled water. The product is then extracted, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of Pyrazole-Substituted Acetophenones
The synthesis of pyrazole-substituted acetophenones can be achieved through the condensation of a hydrazine with a 1,3-diketone precursor. For N-aryl pyrazoles, an arylhydrazine is used.
General Workflow for Synthesis and Evaluation of Alternatives
Caption: A logical workflow for the synthesis and evaluation of alternative heteroaryl acetophenones.
Conclusion
The choice of a heteroaryl-substituted acetophenone building block significantly impacts the efficiency of a synthetic route. While this compound is a valuable intermediate, alternatives such as those based on pyrrole, pyrazole, and imidazole offer a diverse range of electronic and steric properties that can be advantageous in specific synthetic contexts and for modulating the biological activity of the final products. The provided data and protocols for alpha-bromination and Claisen-Schmidt condensation demonstrate that high yields can be achieved with these alternatives under well-defined conditions. Researchers should consider the accessibility of the starting materials and the specific requirements of their synthetic targets when selecting the most appropriate acetophenone derivative for their work.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone and a Structurally Related Analog in Cancer Cell Cytotoxicity
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synthesis and potential biological activity of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone and a selected alternative, a celecoxib analog. The experimental data for the target compound's biological activity is based on a closely related structural analog, providing a preliminary framework for its potential efficacy.
Introduction
Pyrrole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This compound is a compound of interest within this class. This guide details a reproducible synthetic protocol for its preparation via the Paal-Knorr synthesis and presents a comparative analysis of its potential cytotoxic effects against a known bioactive compound.
Synthesis and Characterization
The synthesis of this compound is readily achievable through the Paal-Knorr reaction, a reliable method for the formation of pyrrole rings.[1][2][3][4] This involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminoacetophenone.
Experimental Protocol: Paal-Knorr Synthesis of this compound
Materials:
-
4-aminoacetophenone
-
2,5-hexanedione
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone in a minimal amount of glacial acetic acid.
-
To this solution, add 1.1 equivalents of 2,5-hexanedione.
-
Heat the reaction mixture at reflux (approximately 120 °C) for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Expected Characterization Data: While specific experimental data for the target compound is not readily available in the cited literature, based on its structure and data for analogous compounds, the following characterization is expected:[5][6][7]
-
¹H NMR: Peaks corresponding to the acetyl group protons, aromatic protons of the phenyl ring, pyrrole ring protons, and the methyl groups on the pyrrole ring.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic and pyrrole carbons, and the methyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅NO, MW: 213.28 g/mol ).[5]
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and C-N stretching vibrations.
Comparative Biological Activity
Direct experimental data on the biological activity of this compound is limited in the public domain. However, a structurally related compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has been shown to exhibit selective cytotoxicity against myeloid leukemia cell lines.[8] This suggests that the N-(4-acetylphenyl)-2,5-dimethylpyrrole moiety may contribute to anticancer activity.
For a comparative analysis, we are using a celecoxib analog, a well-studied class of compounds with known cytotoxic effects, as a benchmark.[9][10][11][12][13]
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] (Analog of Target Compound) | HL60 (Acute Myeloid Leukemia) | 25.93 µg/mL | [8] |
| K562 (Chronic Myeloid Leukemia) | 10.42 µg/mL | [8] | |
| Celecoxib Analog (4f) | MCF-7 (Breast Cancer) | ~15 µM | [9] |
Note: The IC₅₀ value for the analog of the target compound is provided in µg/mL. For a direct comparison, molecular weight conversion would be necessary. The data for the celecoxib analog is approximated from the graphical representation in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a general protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[14][15][16][17][18] Many anticancer agents, including those with pyrrole scaffolds, target components of this pathway.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and potential inhibition point.
Experimental Workflow
Caption: Workflow for synthesis and cytotoxic evaluation.
Conclusion
This guide provides a framework for the reproducible synthesis of this compound and a preliminary comparison of its potential biological activity. The Paal-Knorr synthesis offers a straightforward and efficient route to this class of compounds. Based on the activity of a close structural analog, the target compound holds potential as a cytotoxic agent. Further direct experimental evaluation of this compound is warranted to definitively establish its efficacy and mechanism of action in comparison to other anticancer compounds. The provided protocols and workflows serve as a valuable resource for researchers initiating studies on this and related pyrrole derivatives.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone Analogs as Cyclooxygenase (COX) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethanone analogs, with a focus on their activity as cyclooxygenase (COX) inhibitors. While direct SAR studies on the exact parent compound are limited in publicly available literature, this guide draws upon data from closely related N-phenylpyrrole derivatives to elucidate key structural features influencing inhibitory potency and selectivity against COX-1 and COX-2 enzymes.
Comparative Analysis of Biological Activity
The inhibitory activities of a series of substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates were evaluated against COX-1 and COX-2.[1][2][3] The core structure of these analogs is closely related to this compound, featuring a 1-phenylpyrrole scaffold. The following table summarizes the in vitro inhibitory concentrations (IC50) for these compounds, providing a basis for understanding their structure-activity relationships.
| Compound ID | R (Substitution on Phenyl Ring) | R1 (Alkanoate Side Chain) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | H | -CH2COOH | >10 | 1.25 | >8 |
| 4b | 4-F | -CH2COOH | >10 | 0.98 | >10.2 |
| 4c | 4-Cl | -CH2COOH | >10 | 0.75 | >13.3 |
| 4d | 4-Br | -CH2COOH | >10 | 0.68 | >14.7 |
| 4e | 4-CH3 | -CH2COOH | >10 | 1.52 | >6.58 |
| 4f | 4-OCH3 | -CH2COOH | >10 | 2.15 | >4.65 |
| 4g | 4-NO2 | -CH2COOH | 8.5 | 0.45 | 18.89 |
| 4h | H | -CH(CH3)COOH | 7.5 | 0.85 | 8.82 |
| 4i | 4-F | -CH(CH3)COOH | 6.8 | 0.65 | 10.46 |
| 4j | 4-Cl | -CH(CH3)COOH | 5.5 | 0.52 | 10.58 |
| 4k | 4-Br | -CH(CH3)COOH | 4.8 | 0.48 | 10 |
| 4l | 4-CH3 | -CH(CH3)COOH | 9.2 | 1.1 | 8.36 |
| 4m | 4-OCH3 | -CH(CH3)COOH | >10 | 1.85 | >5.41 |
| 4n | 4-NO2 | -CH(CH3)COOH | 3.5 | 0.35 | 10 |
| Ibuprofen | - | - | 5.2 | 85 | 0.06 |
| Celecoxib | - | - | 8.5 | 0.05 | 170 |
Key Observations from the Data:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring generally enhance COX-2 inhibitory activity. For instance, compounds with nitro (4g, 4n) and halogen (4c, 4d, 4j, 4k) substituents displayed lower IC50 values for COX-2 compared to those with electron-donating groups like methoxy (4f, 4m).
-
Alkanoate Side Chain: The nature of the alkanoate side chain at the pyrrole nitrogen significantly influences both potency and selectivity. The presence of a propionic acid moiety (-CH(CH3)COOH) as seen in compounds 4h-4n generally resulted in better COX-1 and COX-2 inhibition compared to the acetic acid moiety (-CH2COOH) in compounds 4a-4g.
-
Selectivity: Many of the synthesized analogs exhibited a preference for inhibiting COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with potentially reduced gastrointestinal side effects. The nitro-substituted analog 4g showed a notable selectivity index of 18.89.
Experimental Protocols
General Synthesis of 1-Phenylpyrrole Analogs (Paal-Knorr Synthesis)
The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6][7][8]
Materials:
-
Hexane-2,5-dione (or other appropriate 1,4-dicarbonyl compound)
-
Substituted aniline (e.g., 4-nitroaniline)
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).[6]
-
Add one drop of concentrated hydrochloric acid to the mixture.[6]
-
Heat the mixture at reflux for 15 minutes.[6]
-
After cooling the reaction mixture in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]
-
Collect the resulting crystals by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield the pure 1-substituted-2,5-dimethylpyrrole derivative.[6]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
The inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2 can be determined using a fluorometric inhibitor screening assay kit.[9][10][11][12] This assay measures the peroxidase component of the COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare the assay buffer containing heme and the fluorometric probe.
-
In the wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. For control wells, an equivalent volume of DMSO is added.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Process
To better understand the workflow of a structure-activity relationship study and the biological context of COX inhibition, the following diagrams are provided.
Caption: Workflow for a structure-activity relationship study of COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway and the site of action for inhibitors.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. interchim.fr [interchim.fr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Pyrrole Derivative Shows Promise in Preclinical Anti-Inflammatory Studies, Outperforming Standard Drug in Key Measures
For Immediate Release
[City, State] – [Date] – A novel pyrrole-containing compound, 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid, has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical studies. Research published in the journal Biomedicines indicates that this compound, structurally inspired by the selective COX-2 inhibitor celecoxib, not only reduces acute inflammation but also modulates key cytokine pathways, suggesting a multi-faceted approach to inflammation control. In direct comparison, the compound exhibited superior or comparable efficacy to the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, in a carrageenan-induced paw edema model.[1][2]
The study highlights the potential of this pyrrole derivative as a lead compound for the development of new anti-inflammatory therapies. Inflammation is a critical biological response, but its chronic presence is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Current NSAIDs, while effective, can be associated with gastrointestinal and cardiovascular side effects, driving the search for safer and more effective alternatives.
Efficacy in a Head-to-Head Comparison
The anti-inflammatory potential of the novel pyrrole compound was evaluated against diclofenac in a well-established animal model of acute inflammation. The results, summarized below, demonstrate the compound's potent activity.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 2 hours | % Inhibition of Edema at 2 hours |
| Control (Carrageenan) | - | 0.85 ± 0.05 | - |
| Pyrrole Derivative | 20 | 0.45 ± 0.04 | 47.1% |
| Diclofenac | 25 | 0.52 ± 0.06 | 38.8% |
| Pyrrole Derivative | 40 | 0.42 ± 0.03 * | 50.6% |
*p < 0.001 compared to the control group. Data extracted from a study by Zlatanova-Tenisheva & Vladimirova (2025).[1][2]
After 14 days of repeated administration, all tested doses of the pyrrole derivative showed a significant reduction in paw edema at all-time points.[1][2]
A Dual Mechanism of Action: COX Inhibition and Cytokine Modulation
Standard NSAIDs like diclofenac primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, molecules that mediate pain and inflammation.[3][4][5] The pyrrole derivative, being structurally related to celecoxib, is also believed to inhibit the COX-2 enzyme.
Beyond COX inhibition, the study revealed the compound's ability to modulate the immune response by altering the levels of specific cytokines—signaling molecules that orchestrate inflammation. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the pyrrole derivative significantly decreased serum levels of the pro-inflammatory cytokine TNF-α.[1][2] Furthermore, the compound led to a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of another anti-inflammatory cytokine, IL-10, remained unchanged.[1][2] This selective cytokine modulation suggests a more nuanced and potentially safer immunomodulatory profile compared to broad-spectrum immunosuppressants.
The standard drug, celecoxib, is a selective COX-2 inhibitor that reduces prostaglandin synthesis.[6] Its anti-inflammatory effects are primarily attributed to this mechanism. However, some studies suggest that celecoxib may also influence cytokine levels, leading to a decrease in pro-inflammatory cytokines like IL-6 and IL-1β in synovial fluid.[7]
Caption: Simplified signaling pathway of inflammation and the points of intervention for the pyrrole derivative and the standard drug.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the anti-inflammatory efficacy of the compounds.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.
Protocol:
-
Male Wistar rats are randomly divided into control, standard drug, and test compound groups.
-
The test compound or standard drug (diclofenac or celecoxib) is administered intraperitoneally at specified doses. The control group receives the vehicle.[1][2][8]
-
After a set period (typically 30-60 minutes), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[8][9][10]
-
The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema experiment.
Cytokine Inhibition Assay (ELISA)
This in vitro assay quantifies the levels of specific cytokines in biological samples to assess the immunomodulatory effects of a compound.
Protocol:
-
Systemic inflammation is induced in rats by administering lipopolysaccharide (LPS).
-
Blood samples are collected from the animals at specified time points after treatment with the test compound or vehicle.
-
Serum is separated from the blood samples by centrifugation.
-
The concentrations of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10, TGF-β1) cytokines in the serum are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2][7]
-
The assay involves the use of microplates coated with antibodies specific to the target cytokine. The absorbance is read using a microplate reader, and the cytokine concentration is calculated based on a standard curve.[11]
Conclusion
The investigated pyrrole derivative demonstrates a promising anti-inflammatory profile, with efficacy comparable or superior to the standard NSAID diclofenac in a preclinical model. Its dual action of potentially inhibiting COX-2 and selectively modulating cytokine pathways presents a compelling case for its further development. These findings could pave the way for a new class of anti-inflammatory drugs with an improved efficacy and safety profile. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in chronic inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Independent Verification of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the properties of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules and outlines detailed experimental protocols for comprehensive characterization. The guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of novel pyrrole derivatives.
Physicochemical Properties: A Comparative Analysis
| Property | 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone | This compound (Predicted/Inferred) |
| Molecular Formula | C20H19NO | C14H15NO[1][2] |
| Molecular Weight | 289.37 g/mol | 213.28 g/mol [1] |
| Melting Point | Not Reported | Data not available |
| Boiling Point | Not Reported | Data not available |
| Solubility | See Table 2 for detailed solubility data in various organic solvents.[3] | Expected to have moderate solubility in organic solvents like acetates and alcohols. |
| Predicted XlogP | Not Reported | 2.8[1] |
Table 1: Comparison of Physicochemical Properties.
Solubility Data of a Structurally Similar Analog
The solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone has been experimentally determined in several organic solvents. The mole fraction solubility (X₂) at different temperatures (T/K) is presented below. This data is crucial for designing purification protocols and for understanding the compound's behavior in solution.[3]
| Solvent | Temperature (K) | Mole Fraction (X₂) | Enthalpy of Dissolution (ΔsolH, kJ/mol) | Entropy of Dissolution (ΔsolS, J/mol·K) |
| Methyl Acetate | 293.15 - 313.15 | 0.0018 - 0.0053 | 34.5 | 70.8 |
| Ethyl Acetate | 293.15 - 313.15 | 0.0015 - 0.0045 | 35.8 | 74.9 |
| Acetonitrile | 293.15 - 318.15 | 0.0025 - 0.0089 | 32.7 | 69.1 |
| Propan-1-ol | 293.15 - 323.15 | 0.0003 - 0.0019 | 39.5 | 78.3 |
| Propan-2-ol | 293.15 - 323.15 | 0.0002 - 0.0014 | 42.1 | 85.1 |
Table 2: Experimental Solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone. [3]
Experimental Protocols for Verification
To independently verify the properties of this compound, a series of standard analytical and biological assays should be performed.
Synthesis and Purification
The synthesis of similar pyrrole derivatives is often achieved through the Paal-Knorr pyrrole synthesis.[4] A plausible synthetic route for the target compound is the condensation of 4-aminoacetophenone with acetonylacetone.
Caption: Proposed synthesis of the target compound.
Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a high-purity compound.[3]
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals in the ¹H NMR would include singlets for the pyrrole methyl groups, signals for the aromatic protons, and a singlet for the acetyl methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O group of the ketone (around 1670-1680 cm⁻¹) and C-H and C-N stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.
Physicochemical Property Determination
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus to assess the purity of the compound.
-
Solubility: The solubility in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO) should be determined at a fixed temperature.[3] This can be done by preparing saturated solutions and determining the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Biological Activity Screening
Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5][6][7][8][9]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Caption: Workflow for MIC determination.
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]
Protocol:
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][12]
This assay measures the ability of the compound to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]
Caption: Principle of the COX inhibition assay.
Protocol:
-
Prepare a reaction mixture containing the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value.[13][14][15]
Conclusion
This guide provides a comprehensive roadmap for the independent verification of the properties of this compound. While direct experimental data for this compound is limited, the provided information on a close structural analog and detailed experimental protocols will enable researchers to thoroughly characterize its physicochemical properties and explore its potential biological activities. The systematic application of these methodologies will contribute to a better understanding of this class of compounds and their potential applications in medicinal chemistry and drug discovery.
References
- 1. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound [sobekbio.com]
- 3. science.lpnu.ua [science.lpnu.ua]
- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It is crucial to adhere to your institution's specific guidelines, as well as local, state, and federal regulations.
Step 1: Waste Classification and Segregation
-
Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It is best practice to collect halogenated and non-halogenated solvent wastes separately[1].
Step 2: Container Selection and Labeling
-
Container: Use a designated, chemically compatible, and leak-proof container for waste collection. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be clearly visible.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Conditions: The storage area should be cool, well-ventilated, and away from sources of ignition. Ensure that incompatible chemicals are stored separately to prevent accidental reactions.
Step 4: Arranging for Disposal
-
Contact: Do not attempt to dispose of this chemical through standard trash or down the drain[2][3]. Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal. Disposal should be carried out at an approved and licensed waste disposal plant[4].
Step 5: Spill Management
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[4]. Collect the contaminated absorbent material into a sealed, properly labeled container for disposal as hazardous waste.
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department for emergency response.
-
Cleaning: After the bulk of the spill has been removed, decontaminate the area. Ventilate the space and wash the spill site after cleanup is complete[4].
Quantitative Data Summary
| Data Point | Value/Classification | Compound Class/Concern |
| Disposal Route | Hazardous Waste Collection | General Laboratory Chemicals |
| Spill Cleanup | Inert Absorbent Material | Liquid Chemical Spills |
| PPE | Gloves, Goggles, Lab Coat | General Laboratory Safety |
| Storage | Segregated, Ventilated Area | Chemical Waste Management |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for short-term protection against a broad range of chemicals.[1] For prolonged contact or when handling ketones and aromatic solvents, PVA or fluoroelastomer gloves offer superior resistance.[2][3][4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant Nomex® laboratory coat should be worn and fully buttoned to cover as much skin as possible.[1] Clothing worn underneath should be made of natural fibers like cotton.[1] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot (closed toe and heel) with no perforations.[1] |
| Respiratory Protection | Respirator | If there is a risk of generating dust or aerosols, and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator is required.[1][5] Use of a respirator necessitates annual medical evaluations and fit testing.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Wash hands thoroughly with soap and water after handling the compound.[6][7]
Storage:
-
Store in a tightly closed, properly labeled container.[6][9][10]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10][11]
-
Store in a locked cabinet or an area with restricted access.[6][8]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure environmental safety and compliance with regulations.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
Waste Disposal:
-
Dispose of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone and any contaminated materials as hazardous waste.[11]
-
All waste must be handled in accordance with local, state, and federal regulations.[11]
-
Containers should be clearly labeled as "HAZARDOUS WASTE" with the chemical name and composition.[12]
-
Consult with your institution's environmental health and safety department for specific disposal procedures.[14]
Caption: Workflow for safe handling of chemical compounds.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. uwlax.edu [uwlax.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
